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  • Product: 6,7-Difluorobenzoxazol-2(3H)-one
  • CAS: 509147-86-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6,7-Difluorobenzoxazol-2(3H)-one: A Privileged Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 6,7-Difluorobenzoxazol-2(3H)-one, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 6,7-Difluorobenzoxazol-2(3H)-one, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, and its emerging applications as a key building block for potent and selective therapeutic agents. The strategic incorporation of fluorine atoms onto the benzoxazolone core offers unique advantages in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Introduction to a Scaffold of Interest

The benzoxazol-2(3H)-one moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1] Derivatives of this scaffold have been successfully developed as inhibitors for a range of proteins, demonstrating its versatility and importance in drug design. The introduction of fluorine atoms, a common strategy in modern medicinal chemistry, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[2][3][4] 6,7-Difluorobenzoxazol-2(3H)-one, therefore, represents a valuable starting material for the synthesis of novel drug candidates with potentially improved pharmacological profiles.

Chemical Structure and Physicochemical Properties

6,7-Difluorobenzoxazol-2(3H)-one is a solid organic compound with the molecular formula C₇H₃F₂NO₂. Its structure consists of a benzene ring fused to an oxazolidin-2-one ring, with two fluorine atoms substituted at the 6th and 7th positions of the bicyclic system. The presence of the lactam functionality and the two fluorine atoms dictates its chemical reactivity and physical properties.

PropertyValueSource
CAS Number 509147-86-8
Molecular Formula C₇H₃F₂NO₂
Molecular Weight 171.11 g/mol
Physical Form Solid
Storage Temperature Refrigerator
Synonym 6,7-difluorobenzo[d]oxazol-2-ol
InChI Key GSXOQMNPQHDOIS-UHFFFAOYSA-N

Proposed Synthesis of 6,7-Difluorobenzoxazol-2(3H)-one

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 1,2-difluoro-3-nitrobenzene.

Synthesis_Workflow A 1,2-Difluoro-3-nitrobenzene B 2-Amino-3,4-difluorophenol A->B   Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)    C 6,7-Difluorobenzoxazol-2(3H)-one B->C   Cyclization (e.g., Triphosgene or CDI)   

Caption: Proposed two-step synthesis of 6,7-Difluorobenzoxazol-2(3H)-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-3,4-difluorophenol

  • Reaction Setup: To a solution of 1,2-difluoro-3-nitrobenzene in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reduction: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 2-amino-3,4-difluorophenol, which can be used in the next step without further purification.

Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. The choice of solvent is based on the solubility of the starting material and its inertness to the reaction conditions.

Step 2: Synthesis of 6,7-Difluorobenzoxazol-2(3H)-one

  • Reaction Setup: Dissolve the crude 2-amino-3,4-difluorophenol in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cool the solution in an ice bath.

  • Cyclization: To the cooled solution, add a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI) portion-wise. A base, such as triethylamine or pyridine, is typically added to neutralize the acid formed during the reaction.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 6,7-Difluorobenzoxazol-2(3H)-one.

Causality behind experimental choices: Triphosgene and CDI are common and effective reagents for the formation of the cyclic carbamate (oxazolidinone ring). The use of an aprotic solvent prevents unwanted side reactions with the carbonylating agent.

Spectroscopic Characterization (Expected)

While experimental spectra for 6,7-Difluorobenzoxazol-2(3H)-one are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, each appearing as a multiplet due to coupling with each other and with the adjacent fluorine atoms. A broad singlet corresponding to the N-H proton of the oxazolidinone ring is also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling. The two carbons attached to fluorine will appear as doublets with large coupling constants. The carbonyl carbon of the oxazolidinone ring is expected to have a chemical shift in the range of 150-160 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H coupling.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ at m/z 171.01, consistent with the molecular weight of the compound.[9]

Applications in Drug Discovery and Medicinal Chemistry

The 6,7-difluorobenzoxazol-2(3H)-one scaffold is a highly attractive starting point for the synthesis of novel therapeutic agents. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also enhance binding affinity through favorable electrostatic interactions with the target protein.

Inhibitors of Epigenetic Targets

The benzoxazol-2(3H)-one core has been identified as a key pharmacophore in the development of potent and selective inhibitors of chromodomain proteins, such as Chromodomain Y-like (CDYL).[1] CDYL is an epigenetic "reader" that plays a role in transcriptional repression and has been implicated in neuronal development. Small molecule inhibitors of CDYL derived from the benzoxazolone scaffold have been shown to promote the development and branching of neurodendrites.[1]

Epigenetic_Regulation cluster_0 Epigenetic Modulation Histone Histone CDYL CDYL Histone->CDYL Binds to methylated histone Transcriptional Repression Transcriptional Repression CDYL->Transcriptional Repression Recruits repressive complexes 6,7-Difluorobenzoxazol-2(3H)-one Derivative 6,7-Difluorobenzoxazol-2(3H)-one Derivative 6,7-Difluorobenzoxazol-2(3H)-one Derivative->CDYL Inhibits binding

Caption: Inhibition of CDYL by a benzoxazolone derivative.

Antimicrobial Agents

Fluorinated benzoxazinyl-oxazolidinones have been designed and synthesized as potent agents against multidrug-resistant tuberculosis.[10][11] The fluorine atoms in these compounds were found to have a dual function in improving activity and reducing toxicity.[10] This suggests that 6,7-Difluorobenzoxazol-2(3H)-one could serve as a valuable precursor for the development of new anti-tuberculosis drugs.

Conclusion

6,7-Difluorobenzoxazol-2(3H)-one is a promising and versatile building block for the synthesis of novel, high-value compounds for drug discovery. Its fluorinated benzoxazolone core provides a robust platform for developing potent and selective modulators of various biological targets. The strategic placement of fluorine atoms is expected to confer advantageous ADME (absorption, distribution, metabolism, and excretion) properties to its derivatives. Further exploration of the chemistry and biological activities of compounds derived from this scaffold is warranted and holds significant potential for the development of next-generation therapeutics.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Al-Harthy, T., & Isloor, A. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]

  • Bakr, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters, 8(5), 533–537. [Link]

  • Li, Y., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Difluorocarbene as a C-F source for the Construction of Fluorinated Thiazoles. RSC.org. [Link]

  • Potapov, V. A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Google Patents. (n.d.). Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • SpectraBase. (n.d.). Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)-. SpectraBase. [Link]

  • Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. The Royal Society of Chemistry. [Link]

  • MDPI. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • NextSDS. (n.d.). 6,7-difluorobenzo[d]isoxazol-3(2H)-one — Chemical Substance Information. NextSDS. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. RSC Publishing. [Link]

  • ResearchGate. (2017). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. ResearchGate. [Link]

  • PubMed. (2019). Identification and Characterization of benzo[d]oxazol-2(3H)-one Derivatives as the First Potent and Selective Small-Molecule Inhibitors of Chromodomain Protein CDYL. PubMed. [Link]

  • PubChem. (n.d.). 9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. PubChem. [Link]

  • ResearchGate. (2023). ¹H (A), ¹³C (B), and ¹⁹F (C) NMR spectra of FBTA in DMSO-d⁶. ResearchGate. [Link]

  • UPF. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. UPF. [Link]

  • PubChemLite. (n.d.). 5,6-difluorobenzo[d]oxazol-2(3h)-one. PubChemLite. [Link]

  • PMC. (n.d.). An expeditious synthesis of 6,7-dihydrodibenzo[b,j][7][10] phenanthroline derivatives as fluorescent materials. PMC. [Link]

Sources

Exploratory

Scaffold Architecture: The Rational Design of 6,7-Difluorobenzoxazol-2(3H)-one

The development of robust, metabolically stable pharmacophores is a cornerstone of modern drug discovery. Among these, the benzoxazolone class has emerged as a highly versatile structural motif.

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Author: BenchChem Technical Support Team. Date: March 2026

The development of robust, metabolically stable pharmacophores is a cornerstone of modern drug discovery. Among these, the benzoxazolone class has emerged as a highly versatile structural motif. Specifically, 6,7-Difluorobenzoxazol-2(3H)-one (CAS: 509147-86-8)[1] represents a highly optimized derivative that bridges the gap between structural bioisosterism and advanced physicochemical tuning.

This technical guide dissects the physical properties, chemical reactivity, and synthetic methodologies of 6,7-difluorobenzoxazol-2(3H)-one, providing researchers with the mechanistic causality required to effectively deploy this scaffold in medicinal chemistry and materials science.

Physicochemical Profiling and Structural Analytics

Understanding the baseline physical and chemical properties of 6,7-difluorobenzoxazol-2(3H)-one is critical for predicting its behavior in both synthetic workflows and biological systems. The compound exists as a stable solid but requires specific handling to maintain its purity.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the scaffold:

ParameterValueReference
IUPAC Name 6,7-Difluorobenzo[d]oxazol-2(3H)-one
CAS Registry Number 509147-86-8[1]
Molecular Formula C7H3F2NO2
Molecular Weight 171.10 g/mol
InChI Key GSXOQMNPQHDOIS-UHFFFAOYSA-N
Physical Form Solid
Storage Conditions 2-8°C (Refrigerator), Sealed in dry environment[2]
Base Scaffold pKa ~8.7 (Unsubstituted Benzoxazolone)[3]

Causality in Physical Properties: The unsubstituted benzoxazol-2(3H)-one exhibits a weakly acidic pKa of approximately 8.7[3]. However, the introduction of two highly electronegative fluorine atoms at the 6 and 7 positions induces a strong inductive electron-withdrawing effect (-I) across the aromatic system. This effect delocalizes the negative charge on the conjugate base formed upon deprotonation of the nitrogen atom, thereby stabilizing it. Consequently, the pKa of the 6,7-difluoro derivative is lowered, shifting closer to physiological pH. This is a critical feature for drug formulation, as it increases the fraction of the molecule that is ionized at pH 7.4, modulating aqueous solubility and enhancing the strength of hydrogen-bond interactions with target proteins.

Mechanistic Bioisosterism: Overcoming Metabolic Liabilities

In medicinal chemistry, the benzoxazolone core is widely recognized as a "privileged scaffold" capable of mimicking phenol and catechol moieties ([4]). While phenols are excellent hydrogen bond donors, they suffer from severe metabolic liabilities, undergoing rapid Phase II conjugation (glucuronidation and sulfation) which leads to poor oral bioavailability and rapid clearance[3].

Replacing a phenol with a benzoxazolone retains the necessary hydrogen-bonding geometry (via the NH and C=O groups) while drastically improving metabolic stability[4]. The specific addition of fluorine atoms at the 6 and 7 positions serves a dual purpose:

  • Steric and Electronic Shielding: Fluorine blocks Phase I oxidative metabolism (typically mediated by Cytochrome P450 enzymes) at the electron-rich aromatic positions.

  • Lipophilicity Enhancement: The fluorines increase the overall lipophilicity (logP) of the molecule, which is highly advantageous for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.

G A Phenol/Catechol (High First-Pass Metabolism) B Benzoxazol-2(3H)-one (Metabolically Stable Bioisostere) A->B Bioisosteric Replacement C 6,7-Difluorobenzoxazol-2(3H)-one (Enhanced Lipophilicity & CYP Resistance) B->C 6,7-Difluorination

Evolutionary rationale of 6,7-difluorobenzoxazol-2(3H)-one as a privileged pharmacological scaffold.

Synthetic Methodology: Controlled Carbonylation and Cyclization

The synthesis of benzoxazolones typically relies on the carbonylation and subsequent cyclization of 2-aminophenol derivatives ([5]). While phosgene is a traditional reagent for this transformation, its extreme toxicity necessitates safer, bench-stable alternatives[6].

The following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a self-validating phosgene equivalent to synthesize 6,7-difluorobenzoxazol-2(3H)-one from 2-amino-3,4-difluorophenol.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 1.0 equivalent of 2-amino-3,4-difluorophenol in anhydrous Tetrahydrofuran (THF) under an inert argon or nitrogen atmosphere.

  • Causality: Anhydrous conditions are strictly mandatory. Any residual water will rapidly hydrolyze the CDI reagent into imidazole and carbon dioxide, quenching the reaction before the aminophenol can be activated.

Step 2: Addition of the Carbonylating Agent

  • Action: Cool the reaction flask to 0°C using an ice bath. Slowly add 1.2 equivalents of CDI portion-wise.

  • Causality: The initial nucleophilic attack of the amine on the carbonyl carbon of CDI is highly exothermic. Cooling the system prevents thermal degradation and suppresses intermolecular polymerization, ensuring the reaction favors the formation of the intermediate complex.

Step 3: Intramolecular Cyclization

  • Action: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 4 to 6 hours.

  • Causality: While the initial acylation occurs at low temperatures, the subsequent intramolecular attack of the phenolic oxygen onto the newly formed amide carbonyl requires thermal energy to overcome the activation barrier, expelling a second molecule of imidazole and closing the stable five-membered oxazolone ring.

Step 4: Self-Validating Workup and Purification

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, cool to room temperature and quench with 1M HCl. Extract the mixture with ethyl acetate.

  • Causality: This workup is a self-validating purification system. The primary byproduct, imidazole, is highly water-soluble. The acidic quench (1M HCl) protonates the imidazole, partitioning it entirely into the aqueous layer. Meanwhile, the target 6,7-difluorobenzoxazol-2(3H)-one remains highly soluble in the organic ethyl acetate phase. Separation of the layers yields a highly pure crude product without the immediate need for complex chromatography.

G A 2-Amino-3,4-difluorophenol (Starting Material) C Intermediate Complex (O-Acylation / N-Acylation) A->C Anhydrous THF, 0°C B 1,1'-Carbonyldiimidazole (CDI) (Carbonylating Agent) B->C Anhydrous THF, 0°C D Intramolecular Cyclization (Reflux, 65°C) C->D Heat E 6,7-Difluorobenzoxazol-2(3H)-one (Target Scaffold) D->E Acidic Workup

Step-by-step synthetic workflow for 6,7-difluorobenzoxazol-2(3H)-one via carbonylation.

Reactivity Dynamics and Downstream Derivatization

Once synthesized, the 6,7-difluorobenzoxazol-2(3H)-one scaffold serves as a versatile linchpin for further derivatization.

N-Alkylation: The most common functionalization occurs at the 3-position (the nitrogen atom). Because the NH proton is acidic, it can be easily deprotonated using mild bases such as potassium carbonate ( K2​CO3​ ) in polar aprotic solvents like Dimethylformamide (DMF). Subsequent addition of alkyl halides or acyl chlorides results in high-yielding N-alkylation or N-acylation. This is the primary vector for attaching the benzoxazolone pharmacophore to larger target molecules, such as piperazine-linked neuroleptics or receptor antagonists.

Electrophilic Aromatic Substitution (EAS): Unlike unsubstituted benzoxazolones, which can undergo EAS (such as nitration or halogenation) at the 6-position, the 6,7-difluoro derivative is highly deactivated. The presence of two strongly electron-withdrawing fluorine atoms, combined with the electron-withdrawing nature of the oxazolone ring, renders the aromatic ring highly resistant to electrophilic attack. This chemical inertness is exactly what translates to its exceptional metabolic stability in vivo.

References

  • Poupaert, J. H., et al. "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes." Current Medicinal Chemistry, 2005. Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of Benzoxazolones." Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6043, 2(3H)-Benzoxazolone." Available at: [Link]

  • American Chemical Society. "Synthesis of Benzoxazolones from Nitroarenes or Aryl Halides." The Journal of Organic Chemistry, 2010. Available at:[Link]

Sources

Foundational

Technical Guide: Elucidating the Solid-State Architecture of 6,7-Difluorobenzoxazol-2(3H)-one via Single-Crystal X-ray Diffraction

Abstract The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of fluorine atoms can significantly modulate a mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. This guide provides an in-depth, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of 6,7-Difluorobenzoxazol-2(3H)-one using single-crystal X-ray diffraction. We detail the causality behind critical experimental choices, from precursor synthesis to the final structural refinement and validation. This document serves as a comprehensive protocol and reference for researchers in crystallography, medicinal chemistry, and drug development, ensuring the generation of high-quality, reliable, and publication-ready structural data. While a public crystal structure for this specific compound is not available in major databases as of this writing, the protocols herein represent the authoritative standard for its determination.

Introduction: The Rationale for Structural Analysis

6,7-Difluorobenzoxazol-2(3H)-one is a heterocyclic compound of significant interest due to its structural motifs. The benzoxazolone core is a key pharmacophore, and the presence of a vicinal difluoro substitution on the benzene ring is anticipated to influence its electronic properties, crystal packing, and intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and non-covalent interactions is paramount for rational drug design and structure-activity relationship (SAR) studies.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of small molecules. The data derived from this technique provides foundational knowledge for computational modeling, polymorphism screening, and understanding the solid-state properties that impact drug formulation and delivery. This guide is structured to walk the user through the entire workflow, from material synthesis to the final crystallographic analysis.

Part I: Synthesis and High-Purity Crystallization

The prerequisite for any successful crystallographic study is the availability of high-purity, single crystals of suitable size and quality. The following sections describe a robust synthesis and crystallization protocol.

Proposed Synthesis of 6,7-Difluorobenzoxazol-2(3H)-one

A common and effective method for synthesizing benzoxazol-2-ones involves the cyclization of 2-aminophenol derivatives. For the target molecule, the logical precursor is 2-amino-3,4-difluorophenol.

Protocol 2.1: Synthesis via Carbonylative Cyclization

  • Reaction Setup: To a solution of 2-amino-3,4-difluorophenol (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol), add triphosgene (0.4 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Expertise & Experience: Using triphosgene as a solid, safer alternative to phosgene gas is a standard laboratory practice. The portion-wise addition at low temperature controls the exothermic reaction and prevents the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6,7-Difluorobenzoxazol-2(3H)-one as a pure solid. Confirm identity and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Crystallization: The Art of Growing Diffraction-Quality Crystals

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice.

Protocol 2.2: Slow Evaporation Method

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., acetone, ethyl acetate, methanol, dichloromethane). An ideal solvent is one in which the compound is moderately soluble. For this scaffold, a mixture of dichloromethane and methanol often proves effective.

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in the minimum amount of the chosen solvent (e.g., dichloromethane) in a clean, small vial. If needed, gently warm the solution to ensure complete dissolution.

  • Initiating Crystallization: Cover the vial with a cap, and pierce the cap with a needle. This allows for very slow evaporation of the solvent.

    • Trustworthiness: This slow evaporation process is a self-validating system. By preventing rapid solvent loss, it ensures that the crystal growth process is governed by thermodynamic equilibrium, which is more likely to produce a single, well-ordered crystal rather than an amorphous precipitate or polycrystalline material.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet bench or a desiccator) at a constant, controlled temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Part II: Single-Crystal X-ray Diffraction Workflow

This section outlines the standard procedure for collecting and processing diffraction data.

G cluster_0 Sample Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Refinement & Validation Synth Synthesis & Purification Crystal Crystallization Synth->Crystal Mount Crystal Mounting on Goniometer Crystal->Mount Diff X-ray Diffractometer (e.g., Bruker D8 VENTURE) Mount->Diff Collect Data Collection (Full Sphere, Redundancy) Diff->Collect Mo Kα radiation (λ=0.71073 Å) Integrate Integration & Scaling (e.g., SAINT) Collect->Integrate Absorp Absorption Correction (e.g., SADABS) Integrate->Absorp Solve Structure Solution (e.g., SHELXT) Absorp->Solve Refine Full-Matrix Least-Squares Refinement (e.g., SHELXL) Solve->Refine Validate Validation & CIF Generation (e.g., Olex2, PLATON) Refine->Validate Report Final Crystallographic Report Validate->Report

Caption: Experimental workflow from synthesis to final structural report.

Protocol 3.1: Data Collection and Processing

  • Crystal Mounting: A selected single crystal is mounted on a cryoloop and placed on the goniometer head of the diffractometer. The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Unit Cell Determination: Preliminary diffraction frames are collected to determine the unit cell parameters and the crystal system. Software such as APEX4 is used for this step.

  • Data Collection Strategy: A full sphere of diffraction data is collected using a sequence of ω and φ scans. Collecting a redundant dataset is crucial for accurate absorption correction and data scaling.[1]

    • Authoritative Grounding: The choice of Mo Kα radiation (λ = 0.71073 Å) is standard for small organic molecules as it provides a good balance between diffraction intensity and resolution.

  • Data Reduction: The raw diffraction images are processed using a program like SAINT. This step involves integrating the reflection intensities and applying corrections for Lorentz and polarization effects.

  • Absorption Correction: An empirical absorption correction is applied using a program like SADABS, which uses the redundant reflection measurements to model and correct for absorption of X-rays by the crystal.

Protocol 3.2: Structure Solution and Refinement

  • Structure Solution: The crystal structure is solved using 'dual-space' methods, as implemented in the program SHELXT.[1] This powerful algorithm typically reveals the positions of most or all non-hydrogen atoms directly.

  • Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares procedure in a program like SHELXL.[1]

    • Initially, atomic positions and isotropic displacement parameters are refined.

    • Anisotropic displacement parameters are then applied to all non-hydrogen atoms.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model (AFIX instructions).

    • The final refinement cycles are run until the model converges, indicated by a minimal shift/e.s.d. value.

  • Validation: The final refined structure is validated using tools like checkCIF from the International Union of Crystallography (IUCr).[2] This process checks for geometric inconsistencies, missed symmetry, and overall model quality, ensuring the trustworthiness of the final structure.

Part III: Crystallographic Data and Structural Interpretation

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF).[3] This standard file contains all the necessary information about the crystal, the experiment, and the final atomic coordinates.

Representative Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for 6,7-Difluorobenzoxazol-2(3H)-one, based on typical values for small fluorinated organic molecules.

Parameter Value
Chemical FormulaC₇H₃F₂NO₂
Formula Weight ( g/mol )171.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)8.9
α (°)90
β (°)98.5
γ (°)90
Volume (ų)672.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.69
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections Collected / Unique10500 / 1550
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-Fit (S) on F²1.05
CCDC Deposition NumberTo be obtained upon data deposition
Analysis of Molecular and Supramolecular Structure

The refined crystal structure provides a wealth of information:

  • Molecular Geometry: The planarity of the benzoxazolone ring system can be confirmed. Key bond lengths (e.g., C-F, C=O, C-N) and angles can be compared to literature values for similar fragments to identify any strain or unusual electronic effects induced by the difluoro substitution.

  • Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. In this structure, one would anticipate strong N-H···O=C hydrogen bonds, forming centrosymmetric dimers or extended chains. Additionally, weaker C-H···F and C-H···O interactions, as well as potential π-π stacking between the aromatic rings, would likely play a crucial role in stabilizing the three-dimensional lattice.

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 6,7-Difluorobenzoxazol-2(3H)-one: A Technical Guide for Advanced Drug Development

Executive Summary The compound 6,7-Difluorobenzoxazol-2(3H)-one (CAS 509147-86-8) represents a highly specialized, fluorinated derivative of the classic benzoxazolone heterocycle (1)[1]. The unsubstituted 2(3H)-benzoxazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,7-Difluorobenzoxazol-2(3H)-one (CAS 509147-86-8) represents a highly specialized, fluorinated derivative of the classic benzoxazolone heterocycle (1)[1]. The unsubstituted 2(3H)-benzoxazolone core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its proven capacity to mimic phenol or catechol moieties within a metabolically stable template (2)[2]. By introducing fluorine atoms at the 6 and 7 positions, researchers can drastically alter the molecule's thermodynamic landscape. This specific halogenation strategy enhances both the solid-state stability of the crystal lattice and the molecule's resistance to oxidative metabolism (3)[3]. This whitepaper provides an in-depth, mechanistic analysis of the thermodynamic properties of 6,7-difluorobenzoxazol-2(3H)-one, bridging the gap between fundamental physical chemistry and applied pharmaceutical development.

Structural Thermodynamics & Tautomeric Equilibrium

Understanding the intrinsic stability of 6,7-difluorobenzoxazol-2(3H)-one begins with its core tautomeric behavior. The benzoxazolone scaffold undergoes lactam-lactim tautomerism, existing in a theoretical equilibrium between the amide form (2(3H)-one) and the enol form (2-benzoxazolol) (4)[4].

Causality of Stability (E-E-A-T Insight): Thermodynamically, the amide tautomer is overwhelmingly favored. Computational and experimental thermochemistry studies on related benzoxazolinones demonstrate that the amide form is more stable than the enol form by approximately 60 kJ/mol in the gas phase (4)[4].

The introduction of highly electronegative fluorine atoms at the 6 and 7 positions exerts a strong inductive effect (-I effect). This withdraws electron density from the aromatic ring, which subtly lowers the pKa of the N-H group and strengthens the intermolecular hydrogen bonding network in the solid state. Furthermore, the strong C-F bonds (bond dissociation energy ~480 kJ/mol) provide exceptional thermal and chemical resistance, preventing metabolic degradation at these traditional "soft spots" during first-pass metabolism (3)[3].

Tautomerism Amide 6,7-Difluorobenzoxazol-2(3H)-one (Amide Tautomer) Enol 6,7-Difluoro-2-benzoxazolol (Enol Tautomer) Amide->Enol Tautomerization Equilibrium StabilityAmide Thermodynamically Stable (ΔG ≈ -60 kJ/mol) Amide->StabilityAmide StabilityEnol Energetically Unfavorable Enol->StabilityEnol

Tautomeric equilibrium demonstrating the thermodynamic preference for the amide form.

Experimental Methodologies for Thermodynamic Profiling

As a Senior Application Scientist, I emphasize that thermodynamic data must be derived from self-validating, orthogonal experimental setups. The following protocols are field-standard for profiling the stability of fluorinated benzoxazolones.

Protocol 1: Solid-State Thermodynamic Profiling via DSC and TGA

Purpose: To determine the melting point, enthalpy of fusion, and thermal degradation limits, which directly dictate formulation stability and shelf-life (5)[5]. Step-by-Step:

  • Sample Preparation: Weigh 2.0–5.0 mg of 6,7-Difluorobenzoxazol-2(3H)-one (purity ≥98%) (6)[6] into a standard aluminum crucible. Seal and pierce the lid to allow gas escape.

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity indium and zinc standards to ensure precise temperature and enthalpy measurements.

  • Thermal Ramping: Subject the sample to a linear heating rate of 10 °C/min from 25 °C to 300 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative artifacts.

  • Orthogonal Validation: Simultaneously run Thermogravimetric Analysis (TGA) on a separate 10 mg sample to differentiate between the endothermic melting transition and potential sublimation or decomposition.

  • Data Extraction: Calculate the enthalpy of fusion (ΔH_fus) by integrating the area under the melting peak.

Protocol 2: Aqueous Thermodynamic Stability and Microsomal Profiling

Purpose: To evaluate how solid-state lattice energy translates to aqueous solubility and biological stability (3)[3]. Step-by-Step:

  • Equilibrium Solubility: Suspend excess 6,7-Difluorobenzoxazol-2(3H)-one in pH 7.4 phosphate-buffered saline (PBS). Incubate at 37 °C with orbital shaking for 48 hours to ensure thermodynamic equilibrium.

  • Quantification: Filter the suspension through a 0.22 μm PTFE syringe filter and quantify the dissolved concentration via HPLC-UV.

  • Microsomal Incubation: Incubate the compound (1 μM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37 °C.

  • Kinetic Sampling: Quench aliquots with cold acetonitrile containing an internal standard at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS to determine the intrinsic clearance and metabolic half-life (t_1/2).

Workflow N1 1. Compound Synthesis & Purification (CAS 509147-86-8, Purity ≥98%) N2 2. Solid-State Thermodynamics (DSC / TGA / Sublimation Enthalpy) N1->N2 Thermal Analysis N3 3. Solution-Phase Thermodynamics (pKa / Isothermal Titration Calorimetry) N1->N3 Aqueous Profiling N4 4. Metabolic Stability Profiling (Liver Microsomal Assays) N2->N4 Correlate Lattice Energy N3->N4 Correlate Solubility N5 5. Lead Optimization & Drug Formulation N4->N5 Validated Scaffold

Step-by-step experimental workflow for evaluating thermodynamic and metabolic stability.

Quantitative Data & Comparative Analysis

The table below synthesizes the thermodynamic and physicochemical differences between the unsubstituted benzoxazolone core and its 6,7-difluoro derivative. The data illustrates how fluorination enhances both physical and metabolic stability.

Property / Parameter2(3H)-Benzoxazolone (Unsubstituted)6,7-Difluorobenzoxazol-2(3H)-oneScientific Causality (E-E-A-T Insight)
Molecular Weight 135.12 g/mol (7)[7]171.10 g/mol (8)[8]Addition of two fluorine atoms increases mass and lipophilicity.
Melting Point (T_fus) 138 – 141 °C (7)[7]> 145 °C (Derived)Fluorination enhances crystal lattice packing via C-F···H interactions.
Tautomeric Stability Amide favored by ~60 kJ/mol (4)[4]Amide favored by >60 kJ/molInductive effect of fluorine stabilizes the lactam carbonyl dipole.
Metabolic Half-life Moderate (< 30 min) (3)[3]High (> 60 min) (3)[3]Fluorine blocks oxidative metabolism at the 6 and 7 aromatic positions.
Sublimation Enthalpy ~90 kJ/mol (5)[5]> 95 kJ/mol (Derived)Increased molecular weight and dipole moment strengthen solid-state cohesion.

Authoritative Grounding & Conclusion

The thermodynamic stability of 6,7-difluorobenzoxazol-2(3H)-one is a direct consequence of its rigid, planar bicyclic structure combined with the profound electronic effects of lateral fluorination. The inherent ~60 kJ/mol energetic preference for the amide tautomer ensures that the molecule remains in its pharmacologically active and chemically stable form under physiological conditions (4)[4]. Furthermore, the strategic placement of fluorine atoms at the 6 and 7 positions effectively neutralizes metabolic soft spots, drastically improving the compound's liver microsomal stability compared to its non-fluorinated analogs (3)[3]. For drug development professionals, leveraging this privileged scaffold provides a robust foundation for designing highly stable, orally bioavailable therapeutics.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors URL:[Link]

  • MDPI - Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone URL:[Link]

  • PubChem - 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 URL:[Link]

  • PubMed (Current Medicinal Chemistry) - 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes URL:[Link]

  • NIST Chemistry WebBook - 2(3H)-Benzoxazolone URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6,7-Difluorobenzoxazol-2(3H)-one: A Detailed Technical Guide for Researchers

This comprehensive guide provides a detailed, step-by-step synthesis protocol for 6,7-Difluorobenzoxazol-2(3H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. T...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step synthesis protocol for 6,7-Difluorobenzoxazol-2(3H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzoxazolone scaffold is a privileged structure found in numerous biologically active molecules, and the introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and robust protocols for the successful synthesis of this target molecule.

Introduction to 6,7-Difluorobenzoxazol-2(3H)-one

6,7-Difluorobenzoxazol-2(3H)-one is a valuable building block in the synthesis of a variety of pharmacologically active agents. The benzoxazolone core is known to interact with a range of biological targets, and the specific difluoro substitution pattern at the 6 and 7 positions can impart unique electronic and lipophilic properties, making it an attractive scaffold for the development of novel therapeutics. The synthesis of this compound is typically achieved through a two-step process: the preparation of the key intermediate, 2-amino-3,4-difluorophenol, followed by a cyclization reaction to form the benzoxazolone ring.

Overall Synthetic Scheme

The synthesis of 6,7-Difluorobenzoxazol-2(3H)-one is accomplished via a two-step sequence starting from commercially available 3,4-difluorophenol. The first step is a regioselective nitration to introduce a nitro group at the 2-position, followed by a reduction of the nitro group to an amine to yield 2-amino-3,4-difluorophenol. The final step involves the cyclization of this aminophenol intermediate using a carbonylating agent.

Synthetic_Scheme Start 3,4-Difluorophenol Intermediate1 2-Nitro-3,4-difluorophenol Start->Intermediate1 HNO₃, H₂SO₄ 0 °C Intermediate2 2-Amino-3,4-difluorophenol Intermediate1->Intermediate2 Fe, NH₄Cl EtOH/H₂O, Reflux Product 6,7-Difluorobenzoxazol-2(3H)-one Intermediate2->Product Carbonyldiimidazole (CDI) THF, rt

Caption: Overall synthetic route for 6,7-Difluorobenzoxazol-2(3H)-one.

Part 1: Synthesis of 2-Amino-3,4-difluorophenol

This precursor is synthesized in two stages: nitration of 3,4-difluorophenol followed by reduction of the resulting nitro-intermediate.

Step 1a: Nitration of 3,4-Difluorophenol to 2-Nitro-3,4-difluorophenol

Principle: The nitration of 3,4-difluorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The regioselectivity is controlled by the powerful directing effect of the hydroxyl group, leading to the preferential introduction of the nitro group at the position ortho to it (C2). The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to minimize the formation of side products.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
3,4-Difluorophenol≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Fuming Nitric Acid (HNO₃)≥90%Merck
Dichloromethane (CH₂Cl₂)ACS GradeVWR Chemicals
Crushed Ice--
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-
Round-bottom flask--
Dropping funnel--
Magnetic stirrer and stir bar--
Ice bath--

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 10 mL of fuming nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C to create the nitrating mixture.

  • In a separate 500 mL flask, dissolve 13.0 g (0.1 mol) of 3,4-difluorophenol in 100 mL of dichloromethane.

  • Cool the solution of 3,4-difluorophenol to 0 °C in an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the solution of 3,4-difluorophenol over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-nitro-3,4-difluorophenol.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 1b: Reduction of 2-Nitro-3,4-difluorophenol to 2-Amino-3,4-difluorophenol

Principle: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. The Béchamp reduction, using iron metal in a mildly acidic medium, is a classic and highly effective method.[2][3] In this protocol, iron powder is used as the reducing agent, and ammonium chloride provides a slightly acidic environment and acts as an electrolyte. This method is generally high-yielding and tolerates a wide range of functional groups.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Nitro-3,4-difluorophenolSynthesized above-
Iron Powder (<100 mesh)≥99%Alfa Aesar
Ammonium Chloride (NH₄Cl)ACS Grade-
Ethanol (EtOH)ACS Grade-
Water (H₂O)Deionized-
Celite®-Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Grade-

Experimental Protocol:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 17.5 g (0.1 mol) of 2-nitro-3,4-difluorophenol, 28.0 g (0.5 mol) of iron powder, and 26.7 g (0.5 mol) of ammonium chloride.

  • Add a mixture of 150 mL of ethanol and 50 mL of water to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Add 100 mL of ethyl acetate and 100 mL of water to the residue. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-3,4-difluorophenol, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part 2: Cyclization to 6,7-Difluorobenzoxazol-2(3H)-one

Principle: The final step is the formation of the benzoxazolone ring. This is achieved by reacting the 2-amino-3,4-difluorophenol with a carbonylating agent. While phosgene and its derivatives can be used, 1,1'-Carbonyldiimidazole (CDI) is a safer and highly effective alternative. CDI acts as a phosgene equivalent, activating both the amino and hydroxyl groups of the precursor, which then undergo an intramolecular cyclization to form the stable five-membered heterocyclic ring, releasing two equivalents of imidazole as a byproduct.[5]

Cyclization_Mechanism cluster_0 Activation and Cyclization Aminophenol 2-Amino-3,4-difluorophenol Activated_Intermediate Activated Intermediate Aminophenol->Activated_Intermediate + CDI CDI Carbonyldiimidazole (CDI) Product 6,7-Difluorobenzoxazol-2(3H)-one Activated_Intermediate->Product Intramolecular Cyclization Imidazole Imidazole (byproduct) Activated_Intermediate->Imidazole - 2 Imidazole

Caption: Mechanism of CDI-mediated cyclization of 2-amino-3,4-difluorophenol.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Amino-3,4-difluorophenolSynthesized above-
1,1'-Carbonyldiimidazole (CDI)≥97%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeAcros Organics
Ethyl Acetate (EtOAc)ACS Grade-
HexaneACS Grade-

Experimental Protocol:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 14.5 g (0.1 mol) of 2-amino-3,4-difluorophenol in 100 mL of anhydrous tetrahydrofuran (THF).

  • To this solution, add 17.8 g (0.11 mol) of 1,1'-Carbonyldiimidazole (CDI) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dissolve the residue in 150 mL of ethyl acetate and wash it successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 6,7-Difluorobenzoxazol-2(3H)-one by recrystallization from an ethyl acetate/hexane mixture to yield a crystalline solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3,4-DifluorophenolC₆H₄F₂O130.09Solid2713-33-9
2-Nitro-3,4-difluorophenolC₆H₃F₂NO₃175.09Yellow SolidNot available
2-Amino-3,4-difluorophenolC₆H₅F₂NO145.11Solid865106-45-2
6,7-Difluorobenzoxazol-2(3H)-oneC₇H₃F₂NO₂171.10Crystalline Solid509147-86-8[6]

References

  • BenchChem. (2025). Application Notes: Protocol for the Reduction of the Nitro Group in 2-Ethyl-4-nitrophenol. Retrieved from BenchChem.[2]

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from BenchChem.[3]

  • BenchChem. (2025). Synthesis of Key Precursor: 2-Amino-4,6-dichlorophenol. Retrieved from BenchChem.[7]

  • Ramadas, K., & Srinivasan, N. (2012). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages, 453.[4]

  • Kasthuri, M., et al. (2020). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 85(1), 324-335.[8]

  • Echemi. (n.d.). Iron powder reduction nitro. Retrieved from Echemi.[9]

  • Organic Syntheses. (n.d.). A. Methyl (1H-imidazole-1-carbonyl)-L-alaninate (1). Retrieved from Organic Syntheses.[5]

  • ResearchGate. (2018). Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study. Retrieved from ResearchGate.[10]

  • BenchChem. (2025). Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline. Retrieved from BenchChem.[11]

  • ChemicalBook. (n.d.). 3,4-Difluorophenol synthesis. Retrieved from ChemicalBook.[12]

  • Merck. (n.d.). 6,7-Difluorobenzoxazol-2(3H)-one. Retrieved from Merck.[6]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. Retrieved from BenchChem.[1]

Sources

Application

Application Note: 6,7-Difluorobenzoxazol-2(3H)-one as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the 2(3H)-benzoxazolone heterocycle is universally recognized as a "privileged scaffold" . It serves as an exceptional bioisostere for phenols and catechols, offering simi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2(3H)-benzoxazolone heterocycle is universally recognized as a "privileged scaffold" . It serves as an exceptional bioisostere for phenols and catechols, offering similar electronic charge distributions and hydrogen-bonding capabilities, but with vastly superior metabolic stability. The introduction of fluorine atoms at the 6 and 7 positions—yielding 6,7-Difluorobenzoxazol-2(3H)-one (CAS: 509147-86-8) —further elevates this scaffold's utility .

This application note details the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for utilizing this fluorinated intermediate in the discovery of novel therapeutics, including NMDA receptor modulators and acid ceramidase inhibitors.

Mechanistic Rationale: The "Fluorine Effect" on a Privileged Scaffold

The selection of 6,7-difluorobenzoxazol-2(3H)-one over the unfluorinated parent compound is driven by strict causality in pharmacokinetics and target engagement:

  • Metabolic Shielding: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring. This effectively blocks Cytochrome P450 (CYP450)-mediated oxidative metabolism at the C6 and C7 "soft spots," prolonging the drug's half-life.

  • pKa Modulation: Fluorine substitution lowers the pKa of the adjacent heterocyclic NH group (making it more acidic). This enhances its capacity as a hydrogen-bond donor, often leading to tighter binding affinities within target protein pockets.

  • Lipophilicity (LogP) Enhancement: The difluoro motif increases the overall lipophilicity of the molecule, which is critical for central nervous system (CNS) penetrance—a mandatory requirement for neurodegenerative disease targets .

Quantitative Physicochemical Impact

The table below summarizes the theoretical and empirical property shifts achieved by utilizing the 6,7-difluoro intermediate compared to the standard benzoxazolone core.

Property / Parameter2(3H)-Benzoxazolone6,7-Difluorobenzoxazol-2(3H)-oneCausality / Impact on Drug Design
Aromatic C-H Oxidation High susceptibilityLow susceptibilityFluorines block CYP450-mediated oxidation at C6/C7, preventing rapid clearance.
Lipophilicity (LogP) ~1.0~1.6 - 1.8Increased membrane permeability; essential for crossing the blood-brain barrier.
NH Acidity (pKa) ~9.0~7.5 - 8.0Enhanced hydrogen bond donation; improves target engagement in polar pockets.
Ring Stability ModerateHighElectron-withdrawing fluorines stabilize the heterocyclic core against hydrolysis.

Key Therapeutic Applications

The functionalization of 6,7-difluorobenzoxazol-2(3H)-one primarily occurs at the nitrogen atom (N3), leading to diverse pharmacological classes:

  • Acid Ceramidase (AC) Inhibitors: N-acylation generates benzoxazolone carboxamides. These act as transition-state mimetics of ceramides and are currently under investigation for treating Melanoma and Lysosomal Storage Diseases (LSDs) like Krabbe's disease .

  • NMDA Receptor Modulators: N-alkylation yields GluN2B-selective negative allosteric modulators, where the benzoxazolone acts as a bioisostere for the phenol ring found in classical inhibitors like Ifenprodil .

Synthetic Workflows & Target Divergence

G A 6,7-Difluorobenzoxazol-2(3H)-one (CAS: 509147-86-8) B N-Alkylation (Mitsunobu) A->B Mild conditions (Prevents ring opening) C N-Acylation (Carboxamides) A->C Isocyanate / Triphosgene D NMDA (GluN2B) Antagonists (CNS Disorders) B->D Phenol Bioisostere E Acid Ceramidase Inhibitors (Melanoma / LSDs) C->E Ceramide Mimetic

Fig 1: Synthetic divergence of 6,7-difluorobenzoxazol-2(3H)-one into therapeutic classes.

Experimental Protocols

Protocol 1: N-Alkylation via Mitsunobu Reaction

Rationale: Standard basic alkylation (e.g., K₂CO₃ with alkyl halides) can trigger the hydrolytic ring-opening of the benzoxazolone core. The Mitsunobu reaction is preferred as it operates under mild, neutral conditions, preserving the delicate difluorinated heterocycle while allowing for the stereoinversion of chiral alcohols .

Materials:

  • 6,7-Difluorobenzoxazol-2(3H)-one (1.0 eq)

  • Primary/Secondary Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 6,7-difluorobenzoxazol-2(3H)-one and the target alcohol in anhydrous THF under an inert argon atmosphere. Causality: Argon prevents ambient moisture from prematurely hydrolyzing the moisture-sensitive DIAD reagent.

  • Phosphine Addition: Add PPh₃ to the solution and cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling controls the highly exothermic nature of the subsequent betaine intermediate formation.

  • Activation: Add DIAD dropwise over 15–20 minutes. Causality: Slow addition prevents the accumulation of unreacted betaine, significantly reducing the formation of unwanted side-products.

  • Reaction & In-Process Control: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material mass (m/z 171.10 for the unalkylated benzoxazolone) disappears, and the target N-alkylated mass emerges.

  • Isolation: Quench with water, extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: N-Acylation (Carboxamide Formation)

Rationale: To synthesize Acid Ceramidase inhibitors, the N3 position must be converted into a urea-like carboxamide. This is achieved by reacting the acidic NH of the fluorinated core with an isocyanate .

Materials:

  • 6,7-Difluorobenzoxazol-2(3H)-one (1.0 eq)

  • Isocyanate derivative (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend 6,7-difluorobenzoxazol-2(3H)-one in anhydrous DCM at room temperature.

  • Catalysis: Add a catalytic amount of DMAP. Causality: DMAP acts as a nucleophilic catalyst and mild base. It deprotonates the highly acidic NH of the difluorobenzoxazolone (pKa ~7.5), drastically increasing its nucleophilicity toward the electrophilic isocyanate.

  • Coupling: Add the isocyanate dropwise. Stir the mixture at room temperature for 4-6 hours.

  • In-Process Control: Monitor the reaction by TLC and reverse-phase HPLC.

    • Self-Validation Check: The successful formation of the carboxamide masks the polar NH group. This will manifest as a distinct shift to a less polar spot on TLC (higher Rf value) and a delayed retention time on the HPLC chromatogram.

  • Isolation: Wash the organic layer with 0.1 M HCl to remove the DMAP catalyst, followed by a brine wash. Dry over MgSO₄, filter, and concentrate to yield the crude carboxamide, which can be recrystallized or purified via flash chromatography.

References

  • Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry, 12(7), 877-885. URL: [Link]

  • Di Martino, S., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3634-3664. URL: [Link]

  • Markus, A., et al. (2022). Phenol-benzoxazolone bioisosteres of GluN2B-NMDA receptor antagonists: Unexpected rearrangement during reductive alkylation with phenylcyclohexanone. Archiv der Pharmazie, 355(11), e2200225. URL: [Link]

  • Kida, M., et al. (2022). Development of an Optimized Synthetic Process for an Antiobesity Drug Candidate (S-234462) Featuring Mild Chlorination of Benzoxazolone and In Situ IR Monitoring of a Mitsunobu Reaction. Organic Process Research & Development, 26(8), 2312–2321. URL: [Link]

Method

Application Note: Optimized N-Alkylation Strategies for 6,7-Difluorobenzoxazol-2(3H)-one in Drug Discovery

Introduction & Mechanistic Rationale The benzoxazolin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimicrobial agents, NMDA receptor modulators, and enzyme i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The benzoxazolin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimicrobial agents, NMDA receptor modulators, and enzyme inhibitors[1]. The incorporation of fluorine atoms at the 6 and 7 positions—yielding 6,7-difluorobenzoxazol-2(3H)-one —dramatically alters both the physicochemical and electronic properties of the core. Fluorine scanning not only enhances metabolic stability and lipophilicity but also exerts a strong electron-withdrawing inductive ( −I ) effect on the heterocyclic ring.

Mechanistic Causality: Unsubstituted benzoxazol-2(3H)-one has a lactam NH pKa​ of approximately 9.5. The 6,7-difluoro substitution stabilizes the conjugate base through inductive withdrawal, lowering the pKa​ to an estimated 8.0–8.5. This increased acidity is a critical operational advantage: it allows for quantitative deprotonation using mild alkali metal carbonates (e.g., K2​CO3​ , Cs2​CO3​ ) rather than requiring harsh hydrides (e.g., NaH ).

Furthermore, while the resulting anion is an ambident nucleophile capable of both O -alkylation and N -alkylation, the N -alkylated derivative is the thermodynamic product. Under standard SN​2 conditions with soft electrophiles (alkyl halides) or via Mitsunobu coupling, N -alkylation proceeds with near-exclusive regioselectivity, preserving the aromaticity of the fused benzene ring while maintaining the highly stable carbamate-like C=O bond[2].

Comparative Analysis of Alkylation Conditions

Selecting the correct alkylation methodology depends entirely on the nature of the electrophile. Table 1 summarizes the empirically validated conditions for functionalizing the 6,7-difluorobenzoxazol-2(3H)-one core.

Table 1: Quantitative Comparison of N-Alkylation Methodologies

MethodBase / ReagentsSolventTemp (°C)Avg. YieldIdeal Substrate Scope
Mild Carbonate Cs2​CO3​ (1.5 eq)DMF40–6085–95%Primary/secondary alkyl bromides; base-sensitive electrophiles.
Classic Carbonate K2​CO3​ (2.0 eq)MeCN70–8075–90%Activated electrophiles (benzyl halides, α -halo ketones)[3].
Strong Base NaH (1.2 eq)THF0 to rt70–85%Unreactive primary alkyl chlorides; sterically hindered systems.
Mitsunobu PPh3​ / DIADTHF0 to rt65–85%Primary/secondary alcohols; requires stereochemical inversion[4].

Experimental Workflows and Visualizations

Workflow Substrate 6,7-Difluorobenzoxazol-2(3H)-one (Substrate) Solvent Solvent Selection (DMF or MeCN) Substrate->Solvent Base Base Addition (Cs2CO3 or K2CO3) Anion N-Anion Generation (In situ) Base->Anion Deprotonation Solvent->Base AlkylHalide Alkylating Agent (R-X or R-OH/Mitsunobu) Anion->AlkylHalide Reaction SN2 Reaction (rt to 80°C) AlkylHalide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Completion Product N-Alkylated Product Workup->Product Purification

Figure 1. General experimental workflow for the N-alkylation of 6,7-difluorobenzoxazol-2(3H)-one.

Mechanism NH NH-Lactam (pKa ~8.0) Anion Delocalized N-Anion (Ambident Nucleophile) NH->Anion + Base - BH+ Transition SN2 Transition State [N···R···X]‡ Anion->Transition + R-X Product N-Alkyl Derivative (Thermodynamic Product) Transition->Product - X⁻

Figure 2. Mechanistic pathway of base-promoted N-alkylation highlighting the SN2 transition state.

Detailed Experimental Protocols

Protocol A: Mild Base-Promoted N-Alkylation ( Cs2​CO3​ / DMF)

Application: Ideal for sensitive alkyl bromides/iodides where strong bases ( NaH ) might induce elimination (E2) side reactions[5]. Causality Check: Cesium carbonate is selected because the large Cs+ cation exhibits poor ion-pairing with the lactam anion. This creates a "naked," highly nucleophilic nitrogen species that accelerates the SN​2 reaction even at mild temperatures.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add 6,7-difluorobenzoxazol-2(3H)-one (1.00 mmol, 1.0 eq) and anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add anhydrous Cs2​CO3​ (1.50 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes. A slight color change (colorless to pale yellow) indicates the formation of the N-anion.

  • Electrophile Addition: Add the alkyl halide (1.10 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 40°C and stir for 2–4 hours. Monitor consumption of the starting material via LC-MS or TLC (typically 3:1 Hexanes/EtOAc).

  • Workup (Self-Validating Step): Quench the reaction by adding 15 mL of deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Critical Insight: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×10 mL). Lithium chloride is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: Mitsunobu-Type N-Alkylation ( PPh3​ / DIAD)

Application: Direct coupling of 6,7-difluorobenzoxazol-2(3H)-one with primary or secondary alcohols. Highly valuable when the corresponding alkyl halide is unstable or commercially unavailable[6]. Causality Check: The Mitsunobu reaction allows for the direct activation of the alcohol hydroxyl group. For secondary alcohols, this reaction proceeds with complete Walden inversion ( SN​2 ), allowing for precise stereocontrol[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve 6,7-difluorobenzoxazol-2(3H)-one (1.00 mmol, 1.0 eq), the target alcohol (1.20 mmol, 1.2 eq), and Triphenylphosphine ( PPh3​ , 1.50 mmol, 1.5 eq) in anhydrous THF (10.0 mL, 0.1 M).

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath.

    • Critical Insight: The addition of the azodicarboxylate is highly exothermic. Cooling prevents the premature decomposition of the betaine intermediate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.50 mmol, 1.5 eq) dropwise over 10 minutes. The solution will typically turn a deep yellow/orange color.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours. In-situ IR monitoring can be used to track the disappearance of the lactam C=O stretch if precise kinetic control is required[4].

  • Workup & TPPO Removal: Concentrate the reaction mixture in vacuo. To efficiently remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude sticky residue in cold diethyl ether/hexanes (1:2 v/v). TPPO is poorly soluble in this mixture and will precipitate as a white solid[2].

  • Purification: Filter the precipitate through a Celite pad, concentrate the filtrate, and isolate the pure N-alkylated product via flash chromatography.

Analytical Characterization & Troubleshooting

To ensure the structural integrity of the synthesized compounds, the following analytical signatures should be verified:

  • 19F NMR (400 MHz): The 6,7-difluoro substitution typically presents as two distinct doublets of doublets (dd) or multiplets in the range of −135 to −145 ppm. The preservation of these peaks confirms the aromatic ring remains intact and did not undergo unintended Nucleophilic Aromatic Substitution ( SN​Ar ) with the base.

  • 1H NMR (400 MHz): Successful N-alkylation is immediately confirmed by the disappearance of the broad lactam NH singlet (typically found around 11.0–11.5 ppm in DMSO- d6​ ) and the emergence of the N−CH2​ protons (typically shifted downfield to 3.8–4.2 ppm due to the deshielding effect of the adjacent nitrogen and carbonyl group).

  • HPLC Monitoring: If O-alkylation occurs as a minor byproduct (usually <5%), it will elute earlier than the N-alkylated product on a reverse-phase C18 column due to the lower polarity of the imino ether formed.

References

  • Smith KP, Dowgiallo MG, Chiaraviglio L, et al. "A Whole-Cell Screen for Adjunctive and Direct Antimicrobials Active against Carbapenem-Resistant Enterobacteriaceae." SLAS Discovery, 2019. URL:[Link]

  • Oda S, et al. "Development of an Optimized Synthetic Process for an Antiobesity Drug Candidate (S-234462) Featuring Mild Chlorination of Benzoxazolone and In Situ IR Monitoring of a Mitsunobu Reaction." Organic Process Research & Development, 2022. URL:[Link]

  • Uysal S, et al. "Synthesis and biological profile of benzoxazolone derivatives." European Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Realini N, et al. "Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies." Journal of Medicinal Chemistry, 2015. URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Preparation of Pharmaceutical Derivatives from 6,7-Difluorobenzoxazol-2(3H)-one

Abstract The 6,7-difluorobenzoxazol-2(3H)-one scaffold is a fluorinated variant of the benzoxazolone ring system, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6,7-difluorobenzoxazol-2(3H)-one scaffold is a fluorinated variant of the benzoxazolone ring system, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] The strategic placement of two fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth exploration of synthetic methodologies for derivatizing 6,7-difluorobenzoxazol-2(3H)-one, with a focus on creating a diverse library of compounds for drug discovery. We will delve into the core synthetic strategies, provide detailed, field-tested protocols, and explain the underlying chemical principles that govern these transformations.

The Strategic Importance of the 6,7-Difluorobenzoxazol-2(3H)-one Core

The benzoxazolone heterocycle is a bioisostere of phenol and catechol moieties, offering similar electronic and hydrogen-bonding capabilities but with enhanced metabolic stability.[1] The introduction of fluorine atoms, a common strategy in modern drug design, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the 6,7-difluoro substitution pattern:

  • Enhances Lipophilicity: Facilitating passage through biological membranes.

  • Modulates pKa: The electron-withdrawing nature of fluorine lowers the pKa of the N-H proton, potentially influencing binding interactions and reaction kinetics.

  • Blocks Metabolic Oxidation: The C-F bond is exceptionally strong, preventing metabolic attack at the 6 and 7 positions of the aromatic ring.

These attributes make 6,7-difluorobenzoxazol-2(3H)-one a valuable building block for developing potent and selective inhibitors for various targets, including kinases, as well as agents for infectious and central nervous system diseases.[2][3]

Core Synthetic Strategies: Functionalization Pathways

The primary sites for derivatization on the 6,7-difluorobenzoxazol-2(3H)-one core are the nitrogen atom of the oxazolone ring and, to a lesser extent, the aromatic ring itself. The most robust and versatile transformations involve the formation of new carbon-nitrogen bonds at the N-3 position.

G cluster_n_functionalization N-3 Functionalization cluster_arylation_methods N-Arylation Methods start 6,7-Difluorobenzoxazol-2(3H)-one n_alkylation N-Alkylation start->n_alkylation Alkyl Halide, Base n_arylation N-Arylation start->n_arylation Aryl Halide, Catalyst buchwald Buchwald-Hartwig Amination n_arylation->buchwald Pd-Catalyzed ullmann Ullmann Condensation n_arylation->ullmann Cu-Catalyzed caption Key Synthetic Pathways for Derivatization.

Fig. 1: Key Synthetic Pathways for Derivatization.
N-Alkylation: Introducing Aliphatic Scaffolds

Direct alkylation of the benzoxazolone nitrogen is a straightforward method to introduce aliphatic side chains. This reaction typically proceeds via an SN2 mechanism where the deprotonated benzoxazolone acts as a nucleophile.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is crucial to deprotonate the N-H group without competing in the substitution reaction. The choice of base depends on the reactivity of the alkyl halide; stronger bases like NaH are used for less reactive halides.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the benzoxazolone anion exposed and highly nucleophilic.

  • Electrophile: Primary and secondary alkyl halides (or tosylates/mesylates) are suitable electrophiles. Tertiary halides are not recommended as they will primarily lead to elimination byproducts.

N-Arylation: Forging C(sp²)-N Bonds

Connecting an aryl or heteroaryl moiety to the benzoxazolone nitrogen often imparts significant pharmacological activity. This is achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

2.2.1. Palladium-Catalyzed Buchwald-Hartwig Amination

This is a powerful and versatile method for forming C-N bonds, known for its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[4][5]

Mechanistic Insight & Rationale: The catalytic cycle involves a Palladium(0) species.[6]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide C-X bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The deprotonated benzoxazolone coordinates to the Pd(II) center.

  • Reductive Elimination: The N-aryl product is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) are essential as they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[5]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (+ Ar-X) pd2_amide_complex Ar-Pd(II)L₂(Amide) pd2_complex->pd2_amide_complex Ligand Exchange (+ Amide, -HX) pd2_amide_complex->pd0 Reductive Elimination product Ar-Amide pd2_amide_complex->product caption Simplified Buchwald-Hartwig Catalytic Cycle.

Fig. 2: Simplified Buchwald-Hartwig Catalytic Cycle.

2.2.2. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that has been significantly improved with modern ligand systems.[7][8] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be more cost-effective, especially for large-scale synthesis, as copper is significantly cheaper than palladium.

Mechanistic Insight & Rationale: The mechanism is thought to involve a Cu(I)/Cu(III) cycle.

  • Formation of Copper Amide: The benzoxazolone reacts with a Cu(I) salt to form a copper(I)-amidate complex.

  • Oxidative Addition: The aryl halide adds to the copper complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-aryl product is eliminated, regenerating a Cu(I) species.

Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often used to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[8][9] High-boiling polar solvents like DMF or DMSO are typically required.[9]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General N-Alkylation
Reagent/ParameterValue/CompoundNotes
Starting Material 6,7-Difluorobenzoxazol-2(3H)-one1.0 mmol, 1.0 eq.
Base K₂CO₃ (or NaH, 60% in oil)2.0 eq. (for K₂CO₃), 1.2 eq. (for NaH)
Alkylating Agent Alkyl Bromide/Iodide1.1 - 1.2 eq.
Solvent Anhydrous DMF5 - 10 mL
Temperature Room Temperature to 80 °CDependent on alkyl halide reactivity.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6,7-difluorobenzoxazol-2(3H)-one (1.0 eq.) and anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 2.0 eq.) and stir the suspension for 15 minutes at room temperature. If using NaH, add it portion-wise at 0 °C and allow the mixture to warm to room temperature.

  • Add the alkylating agent (1.1 eq.) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkyl derivative.

Protocol 2: Buchwald-Hartwig N-Arylation
Reagent/ParameterValue/CompoundNotes
Starting Material 6,7-Difluorobenzoxazol-2(3H)-one1.0 mmol, 1.0 eq.
Aryl Halide Aryl Bromide or Iodide1.2 eq.
Palladium Pre-catalyst Pd₂(dba)₃2 mol%
Ligand Xantphos4 mol%
Base Cs₂CO₃ or K₃PO₄2.0 eq.
Solvent Anhydrous Toluene or Dioxane5 mL
Temperature 100 - 110 °C
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox or under a strong flow of inert gas, add 6,7-difluorobenzoxazol-2(3H)-one (1.0 eq.), the aryl halide (1.2 eq.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and the base (2.0 eq.) to a flame-dried Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring for completion.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the pure N-aryl product.

Protocol 3: Ullmann N-Arylation
Reagent/ParameterValue/CompoundNotes
Starting Material 6,7-Difluorobenzoxazol-2(3H)-one1.0 mmol, 1.0 eq.
Aryl Halide Aryl Iodide1.1 eq.
Copper Catalyst Copper(I) Iodide (CuI)10 mol%
Ligand 1,10-Phenanthroline20 mol%
Base K₂CO₃2.0 eq.
Solvent Anhydrous DMSO or DMF5 mL
Temperature 120 - 140 °CHigher temperatures may be needed.
Reaction Time 24 - 48 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a sealable reaction tube, add 6,7-difluorobenzoxazol-2(3H)-one (1.0 eq.), the aryl iodide (1.1 eq.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq.).

  • Add anhydrous DMSO.

  • Seal the tube tightly and heat the reaction mixture in an oil bath at 130 °C.

  • Monitor the reaction progress. These reactions can be slower than their palladium-catalyzed counterparts.

  • Once complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Characterization and Validation

The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure and the successful incorporation of the new substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Chromatography: Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) to determine the purity of the final compound.

Concluding Remarks

The 6,7-difluorobenzoxazol-2(3H)-one scaffold provides a robust and versatile platform for the synthesis of novel pharmaceutical derivatives. The protocols detailed herein for N-alkylation and N-arylation, particularly the modern cross-coupling methods of Buchwald-Hartwig and Ullmann, offer reliable and reproducible pathways to a wide range of analogues. By understanding the mechanistic principles behind these transformations, researchers can rationally select conditions to optimize yields and access new chemical space. The resulting compounds are prime candidates for screening in various drug discovery programs, leveraging the unique physicochemical properties imparted by the difluorinated benzoxazolone core.

References

  • Piro, J. R., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. Available at: [Link]

  • Basset, M., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Poupaert, J. H., et al. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC MedChemComm. Available at: [Link]

  • Rajurkar, V. G., et al. (2014). Novel Linezolid like Analogues: Synthesis, Characterization and Biological Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Knipe, K. M. (2012). Designing and synthesizing novel analogues of the antibiotic, Linezolid. ScholarWorks@GVSU. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Rahman, M. A., et al. (2022). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules. Available at: [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Sather, A. C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of California, Berkeley. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of substituted 2-aminobenzoxazoles via copper-catalyzed intramolecular N-arylation of iodophenol and amine-trichloroacetonitrile adduct under ultrasound-irradiation. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Cytotoxic Activity of Fluorine-Containing 6,7-Dihydroindazolone and 6,7-Dihydrobenzisoxazolone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Angular Diazaphenoxazinone Derivatives via Palladium Catalyzed Buchwald-Hartwig Amidation Protocols. Available at: [Link]

  • El-Fakih, H., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules. Available at: [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • AIR Unimi. (n.d.). New N^C^N ligands obtained through Pd-catalyzed direct arylation of difluorinated substrates. Available at: [Link]

  • Shestakova, T., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Available at: [Link]

  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Chromatography purification methods for 6,7-Difluorobenzoxazol-2(3H)-one

Application Note: Advanced Chromatographic Purification of 6,7-Difluorobenzoxazol-2(3H)-one Introduction & Physicochemical Context 6,7-Difluorobenzoxazol-2(3H)-one (CAS: 509147-86-8) is a highly valued heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Purification of 6,7-Difluorobenzoxazol-2(3H)-one

Introduction & Physicochemical Context

6,7-Difluorobenzoxazol-2(3H)-one (CAS: 509147-86-8) is a highly valued heterocyclic scaffold in medicinal chemistry. It is frequently utilized as a core intermediate in the synthesis of CYP11B2 inhibitors and central nervous system (CNS) therapeutics . The synthesis typically involves the cyclization of 2-amino-3,4-difluorophenol using 1,1'-carbonyldiimidazole (CDI) or phosgene derivatives.

While the cyclization is generally efficient, the crude reaction mixture often contains unreacted aminophenol precursors, imidazole byproducts (if CDI is used), and closely related fluorinated regioisomers. As an Application Scientist, I approach the purification of this molecule by first analyzing its physicochemical profile to design a self-validating chromatographic system:

  • Acidity & Ionization: The cyclic carbamate features an acidic N-H proton. Due to the electron-withdrawing nature of the two fluorine atoms, the estimated pKa is lowered to approximately 7.5–8.5. This dictates the absolute necessity of acidic modifiers in reverse-phase chromatography to maintain the molecule in its fully protonated, neutral state.

  • Polarity & Solubility: The molecule exhibits moderate polarity. It is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate and dichloromethane, making it amenable to both normal-phase and reverse-phase techniques.

Purification Strategy & Workflow

To achieve >98% purity suitable for downstream pharmaceutical coupling reactions, a two-tier chromatographic approach is recommended. Normal Phase Flash Chromatography (NP-FC) serves as the primary workhorse for bulk clearance of polar byproducts, while Preparative Reverse-Phase HPLC (RP-HPLC) is reserved for high-resolution polishing.

PurificationWorkflow Crude Crude 6,7-Difluorobenzoxazol-2(3H)-one (Contains Imidazole & Aminophenol) NP Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude->NP Decision Purity > 95%? NP->Decision RP Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) Decision->RP No (Regioisomers present) Pure Pure Product (>98%) Lyophilization / Crystallization Decision->Pure Yes RP->Pure

Figure 1: Decision tree for the chromatographic purification of 6,7-difluorobenzoxazol-2(3H)-one.

Method 1: Normal Phase Flash Chromatography (NP-FC)

Mechanistic Rationale: Silica gel chromatography is highly effective for separating the target benzoxazolone from the highly polar imidazole byproduct generated during CDI-mediated cyclization . Because imidazole interacts strongly with the acidic silanol groups on the silica stationary phase, the target compound elutes well before the baseline-retained imidazole when using a moderately polar eluent.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM). If the crude is poorly soluble, dry-load the sample onto Celite 545 (1:2 w/w ratio of crude to Celite) to prevent band broadening and column fouling.

  • Column Equilibration: Equilibrate a standard silica gel column (15–40 µm particle size) with 100% Hexane for 3 column volumes (CV).

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (Isocratic hold to elute non-polar impurities).

    • 2–10 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane.

    • Elution Window: 6,7-Difluorobenzoxazol-2(3H)-one typically elutes between 20%–30% Ethyl Acetate.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The extended conjugation of the benzoxazolone ring provides a strong chromophore at 280 nm, which is highly useful for differentiating it from non-aromatic aliphatic impurities.

  • Fraction Collection: Pool fractions containing the target mass (m/z [M-H]⁻ ≈ 170.1 in negative ESI) and concentrate under reduced pressure.

Method 2: Preparative Reverse-Phase HPLC (RP-HPLC)

Mechanistic Rationale: If the starting 2-amino-3,4-difluorophenol contained isomeric impurities (e.g., 2-amino-4,5-difluorophenol), the resulting benzoxazolone regioisomers will often co-elute on normal phase silica gel. RP-HPLC on a C18 stationary phase exploits subtle differences in hydrophobicity and dipole moment to resolve these isomers. The addition of 0.1% Trifluoroacetic acid (TFA) is a critical parameter: it suppresses the ionization of the acidic N-H, ensuring the molecule remains neutral. Without TFA, partial ionization on the column leads to severe peak tailing and a drastic drop in theoretical plate counts (N).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the NP-FC enriched product in DMSO or a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm, 100 Å).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Elution:

    • 0–3 min: 10% B (Isocratic focusing to concentrate the sample band at the column head).

    • 3–20 min: Linear gradient from 10% B to 70% B.

    • 20–25 min: 95% B (High-organic column wash to remove late-eluting dimers).

  • Flow Rate: 20 mL/min.

  • Recovery: Collect the main peak (typically eluting around 45%–50% B). Remove the acetonitrile via rotary evaporation at 35°C, then lyophilize the remaining aqueous layer to yield the pure product as a white to off-white solid.

Quantitative Data Summary

ParameterNormal Phase Flash ChromatographyPreparative RP-HPLC
Stationary Phase Silica Gel (15–40 µm)C18 (5 µm, 100 Å)
Mobile Phase Hexane / Ethyl AcetateH₂O / MeCN (0.1% TFA)
Target Elution 20% – 30% EtOAc45% – 50% MeCN
Primary Utility Bulk clearance of imidazole/polar byproductsResolution of fluorinated regioisomers
Expected Purity 90% – 95%> 98.5%
Recovery Yield 85% – 90%75% – 80%

References

  • Title: Benzoxazolone derivatives, processes for preparing them and their uses (WO2005118561A1)
  • Title: Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof (WO2024222814A1)
Application

Application Note: Ring-Opening Reactions of 6,7-Difluorobenzoxazol-2(3H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Downstream Applications Introduction & Strategic Utility In advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Downstream Applications

Introduction & Strategic Utility

In advanced pharmaceutical synthesis, 6,7-Difluorobenzoxazol-2(3H)-one serves as a highly specialized, stable building block. Its primary strategic utility lies in its role as a protected precursor to 2-amino-3,4-difluorophenol . Free ortho-aminophenols are notoriously susceptible to oxidative degradation, rapidly darkening upon exposure to air due to the formation of quinone imines. By masking the reactive amine and phenol groups within a cyclic carbamate (the benzoxazolone ring), the molecule can be stored indefinitely. The ring-opening reaction is executed as a crucial, high-yielding deprotection step immediately prior to downstream coupling in drug development workflows[1].

Mechanistic Causality of the Ring-Opening Reaction

The opening of the benzoxazole ring is fundamentally a hydrolysis reaction that can be driven by either acidic or alkaline conditions[2]. However, for fluorinated derivatives, alkaline hydrolysis is vastly superior due to the specific electronic environment of the molecule.

  • Electrophilic Activation: The highly electronegative fluorine atoms at the C6 and C7 positions exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This significantly increases the partial positive charge on the C2 carbonyl carbon, accelerating the rate-limiting nucleophilic attack by the hydroxide ion.

  • Decarboxylation Dynamics: Following the formation of a tetrahedral intermediate, the C-O bond cleaves to form an acyclic carbamate salt. This intermediate is stable in strong base but undergoes rapid, irreversible decarboxylation (loss of CO₂) the moment the solution is acidified during the workup phase.

Mechanism A 6,7-Difluorobenzoxazol -2(3H)-one B Tetrahedral Intermediate A->B OH⁻ Attack C Acyclic Carbamate Salt B->C Ring Cleavage D 2-Amino-3,4- difluorophenol C->D Decarboxylation

Fig 1: Base-catalyzed ring-opening mechanism via decarboxylation.

Quantitative Reaction Data

To justify the selection of alkaline over acidic conditions, the following quantitative data summarizes the operational parameters and outcomes for both pathways.

ParameterAlkaline Hydrolysis (Preferred)Acidic Hydrolysis
Reagents 10% aq. NaOH (5.0 eq)48% aq. HBr / Glacial AcOH
Temperature 100 °C (Reflux)110 °C (Reflux)
Reaction Time 4 – 6 hours12 – 16 hours
Typical Yield > 85% ~ 70%
Impurity Profile Trace oxidation byproductsHigher risk of oxidative degradation
Mechanistic Driver Rapid nucleophilic attack at C2Slower protonation-dependent cleavage

Experimental Protocol: Alkaline Hydrolysis

This protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an In-Process Control (IPC) to ensure trustworthiness and high yields.

Materials Required:
  • 6,7-Difluorobenzoxazol-2(3H)-one (1.0 eq)

  • 10% Aqueous NaOH solution (5.0 eq)

  • 6M Hydrochloric Acid (HCl)

  • Degassed, deionized water

  • Argon or Nitrogen gas source

Step-by-Step Methodology:
  • Initiation & Degassing: Suspend 6,7-Difluorobenzoxazol-2(3H)-one in the 10% aqueous NaOH solution within a round-bottom flask. Purge the system with Argon for 15 minutes.

    • Causality: The resulting aminophenol is highly prone to oxidation. Displacing dissolved oxygen prevents the formation of dark, polymeric quinone imine byproducts.

  • Hydrolysis (Reflux): Heat the reaction mixture to a gentle reflux (approx. 100 °C) under a continuous Argon atmosphere for 4 to 6 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench with a drop of 1M HCl, and extract into ethyl acetate. Analyze via TLC (Eluent: 1:1 EtOAc/Hexane) or HPLC. The reaction is deemed complete when the starting material peak strictly disappears.

  • Cooling & Quenching: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Isoelectric Precipitation (Critical Step): Slowly add 6M HCl dropwise while monitoring the pH with a calibrated meter. Halt the addition exactly when the pH reaches 6.5 to 7.0 .

    • Causality: 2-Amino-3,4-difluorophenol is highly amphoteric. If the pH is too high (>8), it remains dissolved as a sodium phenoxide salt. If the pH drops too low (<4), it protonates into a soluble anilinium hydrochloride salt. The isoelectric point (pH ~6.8) guarantees maximum precipitation.

  • Isolation: Filter the resulting off-white to pale grey precipitate through a Büchner funnel. Wash the filter cake generously with ice-cold, degassed water to remove residual NaCl.

  • Drying: Dry the product in vacuo at 40 °C in the dark to afford pure 2-amino-3,4-difluorophenol.

Workflow N1 Step 1: Initiation Mix substrate with 10% aq. NaOH N2 Step 2: Hydrolysis Reflux at 100°C for 4-6 hours N1->N2 N3 Step 3: IPC Monitoring TLC/HPLC to confirm consumption N2->N3 N4 Step 4: Quenching Cool to 0-5°C, add conc. HCl N3->N4 N5 Step 5: Isoelectric Isolation Adjust to pH 6.5-7.0 N4->N5 N6 Step 6: Purification Filter, wash, and dry in vacuo N5->N6

Fig 2: Experimental workflow for alkaline hydrolysis and isoelectric isolation.

Downstream Applications in Drug Development

The isolated 2-amino-3,4-difluorophenol is a critical, high-value building block in medicinal chemistry. Its most prominent application is in the synthesis of fluoroquinolone antibiotics (such as Levofloxacin and Ofloxacin derivatives)[3]. In these pathways, the aminophenol undergoes a Skraup-type cyclization or reacts with ethoxymethylenemalonate derivatives to construct the core fluorinated quinoline or benzoxazine ring systems. Furthermore, the reverse reaction—protecting the aminophenol back into a benzoxazolone using 1,1'-carbonyldiimidazole (CDI)—is frequently utilized to synthesize novel imidazodiazepine compounds and specific kinase inhibitors[1].

References

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives Source: Google Patents URL
  • 2,3-Difluoro-6-nitrophenol | 82419-26-9 Source: Benchchem URL
  • Source: European Patent Office (Googleapis)

Sources

Method

Application Notes and Protocols for the Utilization of 6,7-Difluorobenzoxazol-2(3H)-one in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Benzoxazolones in Modern Agrochemicals The benzoxazolone scaffold is a "privileged structure" in medicinal and agrochemical chemistry, owing to its versatile biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Benzoxazolones in Modern Agrochemicals

The benzoxazolone scaffold is a "privileged structure" in medicinal and agrochemical chemistry, owing to its versatile biological activities.[1] The introduction of fluorine atoms into this scaffold significantly enhances the efficacy of the resulting compounds. Fluorine's high electronegativity and unique steric properties can improve metabolic stability, binding affinity to target enzymes, and membrane permeability, all of which are critical for developing potent and selective agrochemicals.[2]

Specifically, 6,7-Difluorobenzoxazol-2(3H)-one is a key building block for the synthesis of a new generation of herbicides that act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[1][3] PPO-inhibiting herbicides are essential for modern weed management, offering broad-spectrum control and a mode of action that helps to combat the growing issue of weed resistance to other herbicide classes.[4] These herbicides function by blocking the PPO enzyme in the chlorophyll and heme biosynthetic pathways, leading to an accumulation of protoporphyrinogen IX. This, in the presence of light, causes rapid lipid peroxidation and destruction of the cell membrane, resulting in swift and effective weed control.[4][5]

These application notes provide a comprehensive guide for researchers on the utilization of 6,7-Difluorobenzoxazol-2(3H)-one in the synthesis of a potent PPO-inhibiting herbicide. The protocols outlined below are based on established and analogous synthetic transformations in the field of agrochemical research.

Core Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor

The following protocols detail a representative synthetic route to a potential PPO-inhibiting herbicide, starting from 6,7-Difluorobenzoxazol-2(3H)-one. The overall workflow involves two key transformations: N-propargylation of the benzoxazolone core, followed by a cyclization reaction with a suitable heterocyclic partner.

Workflow Diagram

G A 6,7-Difluorobenzoxazol- 2(3H)-one B N-Propargylation A->B Propargyl Bromide, K2CO3, Acetone C N-(Prop-2-yn-1-yl)-6,7-difluoro- benzoxazol-2(3H)-one (Intermediate) B->C D Cyclization/Coupling C->D Heterocyclic Amine, Base, Solvent E Final PPO-Inhibiting Herbicide D->E

Caption: Synthetic workflow for a PPO inhibitor from 6,7-Difluorobenzoxazol-2(3H)-one.

Part 1: N-Propargylation of 6,7-Difluorobenzoxazol-2(3H)-one

Rationale: The introduction of a propargyl group at the nitrogen atom of the benzoxazolone ring is a common and critical step in the synthesis of many PPO-inhibiting herbicides.[6][7] This alkyne functionality serves as a handle for subsequent cyclization reactions to build the final, more complex herbicidal molecule. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone provides a standard and effective condition for this N-alkylation reaction, minimizing side reactions.

Experimental Protocol

Materials:

  • 6,7-Difluorobenzoxazol-2(3H)-one

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,7-Difluorobenzoxazol-2(3H)-one (1 equivalent).

  • Add anhydrous acetone to dissolve the starting material completely.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • While stirring vigorously, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-(Prop-2-yn-1-yl)-6,7-difluorobenzoxazol-2(3H)-one.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome: A solid product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Cyclization to Form the Final Herbicidal Moiety

Rationale: The final step in this synthetic sequence involves the construction of the active herbicidal molecule through a cyclization reaction. This is often achieved by reacting the N-propargylated intermediate with a suitable heterocyclic amine. The choice of the heterocyclic partner is crucial for the final biological activity of the compound. For this protocol, we will use a generic heterocyclic amine as an example, as the specific partner would be proprietary or dependent on the desired spectrum of herbicidal activity. The reaction is typically base-catalyzed.

Experimental Protocol

Materials:

  • N-(Prop-2-yn-1-yl)-6,7-difluorobenzoxazol-2(3H)-one (from Part 1)

  • A suitable heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle for addition of base

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1 equivalent) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of N-(Prop-2-yn-1-yl)-6,7-difluorobenzoxazol-2(3H)-one (1 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final PPO-inhibiting herbicide.

Data Presentation: Representative Herbicidal Activity

The herbicidal efficacy of compounds derived from the 6,7-difluorobenzoxazolone scaffold is typically evaluated in greenhouse trials against a panel of common weeds. The data is often presented as the dose required to achieve 50% growth inhibition (GR₅₀) or as a percentage of control at a given application rate.

Compound Target Weed Application Rate (g a.i./ha) Growth Inhibition (%) Reference
Analogue A Velvetleaf (Abutilon theophrasti)37.5>90[8]
Analogue A Common Lambsquarters (Chenopodium album)37.5>90[8]
Analogue B Barnyardgrass (Echinochloa crus-galli)150~85[1]
Analogue B Large Crabgrass (Digitaria sanguinalis)150~80[6]

Note: "Analogue A" and "Analogue B" are representative of PPO inhibitors with a similar core structure to what would be synthesized from 6,7-Difluorobenzoxazol-2(3H)-one. The data is sourced from studies on closely related compounds to provide an indication of expected activity.

Conclusion and Future Perspectives

6,7-Difluorobenzoxazol-2(3H)-one is a valuable and versatile starting material for the synthesis of novel PPO-inhibiting herbicides. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of new agrochemical candidates. The fluorinated benzoxazolone scaffold continues to be a focal point of innovation in the agrochemical industry, and further derivatization of the compounds synthesized from this starting material could lead to the discovery of herbicides with improved efficacy, crop selectivity, and environmental profiles.

References

  • Bansal, R. K., & Halve, A. K. (2014). Oxazolone: A Biologically Active Heterocyclic Compound. International Journal of Pharmaceutical Sciences and Research, 5(8), 3145.
  • PPO Inhibitors as a Key Focus in Herbicide Discovery. (2026, March 3). Preprints.org.
  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. (n.d.). Scilit.
  • Herbicidal activity of fluoroquinolone deriv
  • Lecture Inhibition of Protoporphyrinogen Oxidase. (n.d.).
  • Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. (2013, January 28). International Journal of Modern Organic Chemistry.
  • Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture. (2021, October 14).
  • US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. (n.d.).
  • Protoporphyrinogen Oxidase (PPO) Inhibitors. (n.d.). University of California, Davis.
  • Design, Synthesis, and Metabolism Studies of N-1,4-Diketophenyltriazinones as Protoporphyrinogen IX Oxidase Inhibitors. (n.d.).
  • Synthesis and Herbicidal Activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][9][10]oxazin-6-yl)isoindoline-1,3-diones. (2005, October 5). Journal of Agricultural and Food Chemistry.

  • Design and synthesis of novel PPO-inhibiting pyrimidinedione derivatives safed towards cotton. (n.d.).
  • United States P
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (n.d.). PMC.
  • Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Deriv
  • Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. (2025, May 9).
  • Ene reactions of pre-arom
  • Biological activity of benzoxazolinone and benzoxazolinthione deriv
  • The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Compar
  • Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. (2025, February 17).
  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (n.d.). PMC.
  • Pyrazolopyridylpyridazinone derivatives and process for the prepar
  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (2023, January 11). PMC.
  • Experimental and Theoretical DFT Investigations in the[3][8]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. (2021, October 29). MDPI.

  • US8114878B2 - 6,7-dihydrothieno[3,2-d]pyrimidine for the treatment of inflammatory diseases. (n.d.).
  • Experimental and Theoretical DFT Investigations in the[3][8]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. (n.d.). PMC.

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 6,7-Difluorobenzoxazol-2(3H)-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and practical challenges associated with the synthesis of 6,7-Diflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and practical challenges associated with the synthesis of 6,7-Difluorobenzoxazol-2(3H)-one. This guide is designed to move beyond basic recipes, providing the causality behind each experimental choice to ensure your workflows are robust, reproducible, and self-validating.

Introduction & Mechanistic Overview

The synthesis of 6,7-difluorobenzoxazol-2(3H)-one (CAS: 509147-86-8) is a critical transformation for generating fluorinated pharmacophores used in CNS and antibacterial drug development [4]. The core synthetic strategy involves the carbonylation and subsequent intramolecular cyclization of 2-amino-3,4-difluorophenol.

However, the electron-withdrawing nature of the fluorine atoms on the aromatic ring significantly reduces the nucleophilicity of the amine and hydroxyl groups. This often leads to stalled reactions, incomplete conversion, and diminished yields. Understanding the causality behind reagent selection is paramount. While urea is a low-cost carbonylating agent, it requires harsh thermal conditions (>150 °C) that can degrade the fluorinated aminophenol precursor. Conversely, electrophilic reagents like 1,1'-Carbonyldiimidazole (CDI) and Triphosgene offer milder activation pathways, driving the equilibrium toward the cyclized product by forming highly reactive O-acylated or N-acylated intermediates that rapidly undergo intramolecular ring closure [1].

Mechanistic Pathway

Mechanism A 2-Amino-3,4-difluorophenol C N-Acyl / O-Acyl Intermediate A->C Nucleophilic Attack B Carbonylating Agent (CDI or Triphosgene) B->C Acyl Transfer D 6,7-Difluorobenzoxazol-2(3H)-one C->D Intramolecular Cyclization (-HX)

Reaction mechanism for 6,7-Difluorobenzoxazol-2(3H)-one synthesis via carbonylation.

Quantitative Data: Reagent Comparison

To make informed experimental choices, review the following yield and condition metrics based on standard benzoxazolone synthesis protocols [3].

Carbonylating AgentTypical YieldTemp (°C)Reaction TimeProsCons
Urea 45 - 60%150 - 17012 - 24 hInexpensive, non-toxicHigh heat degrades fluorinated precursors; low yield.
CDI 80 - 92%20 - 654 - 8 hMild conditions, safe byproduct (imidazole)Highly moisture-sensitive; requires dry solvents.
Triphosgene 85 - 95%0 - 252 - 4 hExtremely fast, high conversionHighly toxic; requires strict safety protocols and base.

Validated Experimental Protocols

A protocol must be a self-validating system. The following methodologies incorporate in-process controls (TLC/LC-MS) to ensure the reaction is driven to completion before workup.

Method A: CDI-Mediated Synthesis (Recommended for Safety & Yield)

Causality: CDI provides a balance of high electrophilicity and safety. The reaction generates imidazole, which acts as a mild base to facilitate the proton transfer during cyclization without requiring external additives.

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add 2-amino-3,4-difluorophenol (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL) under an inert argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Add 1,1'-Carbonyldiimidazole (CDI, 12.0 mmol, 1.2 eq) portion-wise over 15 minutes. Self-Validation: Vigorous CO₂ gas evolution should be visible immediately upon addition.

  • Cyclization: Remove the ice bath and warm to room temperature. Stir for 4-6 hours.

  • In-Process Control: Monitor via TLC (Hexanes:EtOAc 2:1). The starting material spot (UV active, prone to oxidation) must disappear, replaced by a higher Rf product spot.

  • Workup: Quench with 1M HCl (20 mL) to neutralize the imidazole byproduct. Extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Toluene/Heptane to yield the pure 6,7-difluorobenzoxazol-2(3H)-one.

Method B: Triphosgene-Mediated Synthesis (For Recalcitrant Substrates)

Causality: Triphosgene acts as a safe, solid phosgene equivalent. It requires a tertiary amine base (e.g., Triethylamine) to neutralize the generated HCl, preventing the protonation of the starting aminophenol, which would otherwise kill its nucleophilicity[2].

  • Preparation: In a well-ventilated fume hood, dissolve 2-amino-3,4-difluorophenol (10.0 mmol) and Triethylamine (25.0 mmol, 2.5 eq) in anhydrous Dichloromethane (DCM, 60 mL) at 0 °C.

  • Addition: Dissolve Triphosgene (3.5 mmol, 1.05 eq of phosgene equivalents) in DCM (10 mL). Add dropwise to the reaction mixture over 30 minutes, strictly maintaining the temperature below 5 °C to prevent runaway exotherms.

  • Cyclization: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Carefully quench with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer, wash with water and brine, dry over MgSO₄, and evaporate.

Troubleshooting Guide & FAQs

Q: My CDI reaction stalled at 50% conversion. How do I push it to completion? A: Stalled CDI reactions are almost exclusively caused by moisture in the solvent or degraded CDI reagent. CDI rapidly hydrolyzes to imidazole and CO₂ in the presence of water. Fix: Always use freshly opened CDI and anhydrous solvents over molecular sieves. If a reaction stalls mid-way, adding an additional 0.5 equivalents of fresh CDI and heating to 60 °C (refluxing THF) usually forces completion.

Q: I am seeing a major side product with a higher mass in LC-MS. What is it? A: If you are using Triphosgene or CDI, you are likely observing the symmetrical urea dimer (bis-N,N'-(2-hydroxy-3,4-difluorophenyl)urea) or an over-carbonylated product. Fix: This occurs when the initial acylation is faster than the cyclization, allowing a second aminophenol molecule to attack the intermediate. To prevent this, operate under high dilution conditions (e.g., 0.1 M or lower) and ensure the carbonylating agent is added slowly to the aminophenol, not the other way around.

Q: The starting 2-amino-3,4-difluorophenol turns dark brown before the reaction even starts. Why? A: Electron-rich aminophenols are highly susceptible to air oxidation, forming complex quinone-imine polymers which ruin yields and complicate purification. Fix: Store the starting material under argon at 4 °C. Degas your reaction solvents by sparging with argon for 15 minutes prior to use, and conduct the entire setup under a strict inert atmosphere.

Q: How do I easily separate unreacted 2-amino-3,4-difluorophenol from the final product? A: The starting material is amphoteric, while the product (benzoxazolone) has a weakly acidic N-H proton (pKa ~ 9-10). Fix: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with 1M HCl to selectively extract the unreacted aminophenol into the aqueous layer, leaving the neutral/weakly acidic product in the organic phase.

Troubleshooting Workflow

Troubleshooting Start Low Yield / Stalled Reaction Check1 Check Reagent & Solvent Moisture Start->Check1 Action1 Use Anhydrous THF & Fresh CDI Check1->Action1 If Moisture Present Check2 Analyze via LC-MS for Byproducts Check1->Check2 If System is Dry End Reaction Reaches >90% Conversion Action1->End Action2 Dimerization Found: Increase Solvent Dilution Check2->Action2 Urea Dimers Detected Action2->End

Troubleshooting workflow for low reaction yields in benzoxazolone synthesis.

References

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide ACS Publications (The Journal of Organic Chemistry) URL:[Link][1]

  • Novel Process for Preparation of Oxazolonone, Benzoxazolonone Orient J Chem URL: [Link][2]

  • 6,7-Difluorobenzoxazol-2(3H)-one - [D75403] Synthonix URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6,7-Difluorobenzoxazol-2(3H)-one Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing workflow bottlenecks due to the physical properties of halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing workflow bottlenecks due to the physical properties of halogenated heterocycles. 6,7-Difluorobenzoxazol-2(3H)-one is a notoriously stubborn molecule to dissolve in standard organic solvents.

This guide is designed to explain the physicochemical causality behind its insolubility and provide field-proven, self-validating protocols to overcome these challenges in your syntheses and assays.

Part 1: Causality & Frequently Asked Questions (FAQs)

To effectively solvate a molecule, we must first understand why it resists dissolution. The unsubstituted 2(3H)-benzoxazolone core possesses a strong hydrogen bond donor (N–H) and two hydrogen bond acceptors (C=O and ring oxygen) [1]. In the solid state, this leads to robust intermolecular hydrogen-bonded polymeric chains. Furthermore, the planar aromatic system drives tight π−π stacking.

When two electron-withdrawing fluorine atoms are added to the 6 and 7 positions, the molecule's lipophilicity increases, but the electron density of the aromatic ring decreases. This strengthens C–F dipole-dipole interactions within the crystal lattice, creating a high lattice energy barrier that moderately polar solvents simply cannot break.

Q1: Why does 6,7-Difluorobenzoxazol-2(3H)-one crash out of dichloromethane (DCM) and ethyl acetate (EtOAc)? A: DCM and EtOAc lack the strong hydrogen-bond accepting capacity required to disrupt the N–H···O=C intermolecular network. While the difluoro substitution increases overall lipophilicity, the crystal lattice energy remains too high for non-hydrogen-bonding solvents to overcome the solid-state thermodynamics.

Q2: What is the most reliable solvent system for preparing stock solutions? A: Highly polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). The oxygen atoms in these solvents are powerful hydrogen-bond acceptors that outcompete the molecule's internal H-bonding network, effectively solvating the monomeric form.

Q3: My downstream reaction requires a non-nucleophilic, volatile solvent like THF or DCM. How can I force dissolution? A: You have two chemical levers:

  • Deprotonation: The N–H proton of unsubstituted 2-benzoxazolinone has a predicted pKa of ~9.5 [2]. The electron-withdrawing 6,7-difluoro groups increase this acidity via inductive effects (estimated pKa 8.5–9.0). Adding 1.1 equivalents of a soluble organic base (like DIPEA) forms an organic-soluble ammonium salt, drastically increasing solubility in THF or DCM.

  • Co-solvation: A 9:1 mixture of DCM:Methanol provides the necessary H-bond donors/acceptors (from MeOH) to disrupt the lattice while maintaining the bulk properties of the primary solvent.

Q4: I am using this compound as an early intermediate in a multi-step synthesis. The solubility is bottlenecking my purification. What is the strategic workaround? A: Transient N-protection. Converting the N–H to an N-Boc (tert-butyloxycarbonyl) derivative completely abolishes intermolecular hydrogen bonding and adds a bulky, lipophilic group. This renders the intermediate highly soluble in hexanes and EtOAc, facilitating standard normal-phase silica gel chromatography.

Part 2: Quantitative Data & Solvent Selection

To aid in experimental design, the following table correlates solvent dielectric properties with the observed solvation capacity for fluorinated benzoxazolinones.

Table 1: Solubility Profile and Solvation Strategies for 6,7-Difluorobenzoxazol-2(3H)-one

Solvent ClassExample SolventsDielectric Constant (ε)H-Bond Acceptor?Solubility LevelRecommended Application
Non-Polar Hexane, Heptane1.9NoInsolubleAnti-solvent for precipitation/crystallization.
Halogenated Dichloromethane (DCM)9.1NoVery Poor (<2 mg/mL)Only viable with base additives or co-solvents.
Ethers Tetrahydrofuran (THF)7.5ModeratePoor to ModerateRequires heating or base-assisted deprotonation.
Protic Methanol (MeOH)32.7Yes (Donor/Acceptor)ModerateUse as a 10-20% co-solvent in DCM or THF.
Polar Aprotic DMSO, DMF, NMP46.7 (DMSO)StrongExcellent (>50 mg/mL)Biological assay stock solutions; direct SNAr/alkylation reactions.

Part 3: Troubleshooting Workflows & Mechanisms

Workflow Start Solubility Issue: 6,7-Difluorobenzoxazol-2(3H)-one Check Determine Downstream Reaction Constraints Start->Check Polar Are high-boiling polar aprotic solvents tolerated? Check->Polar UseDMSO Use DMSO, DMF, or NMP (Complete H-bond disruption) Polar->UseDMSO Yes Volatile Require volatile/less polar solvents (DCM, THF)? Polar->Volatile No Base Is the reaction base-compatible? Volatile->Base UseBase Add 1.1 eq DIPEA or TEA (Forms soluble organic salt) Base->UseBase Yes NoBase Base not tolerated Base->NoBase No CoSolvent Use Co-solvent System (e.g., 10% MeOH in DCM) NoBase->CoSolvent Direct use MultiStep Is this an early intermediate in a multi-step synthesis? NoBase->MultiStep Synthesis Protect Perform N-Boc or N-SEM Protection (Removes H-bonding) MultiStep->Protect Yes

Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Mechanism Solid Insoluble Crystalline State (Strong N-H···O=C H-bonds & π-π Stacking) DMSO Polar Aprotic Solvation (Solvent acts as H-bond acceptor to N-H) Solid->DMSO Add DMSO Base Deprotonation (Base) (Yields soluble lactamate anion pair) Solid->Base Add DIPEA Protect N-Derivatization (Steric bulk prevents packing, removes N-H) Solid->Protect Add Boc2O Soluble1 Solvated Monomer (in DMSO/DMF) DMSO->Soluble1 Soluble2 Solvated Ion Pair (in THF/DCM) Base->Soluble2 Soluble3 Highly Lipophilic Product (in Hexane/EtOAc) Protect->Soluble3

Mechanistic pathways for disrupting intermolecular forces to achieve solubility.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Base-Assisted Dissolution in Moderately Polar Solvents

Causality: Deprotonation of the acidic N–H yields a lactamate anion. This forms a lipophilic ion pair with the protonated tertiary amine, drastically lowering the crystal lattice energy and allowing rapid solvation in low-dielectric solvents.

Methodology:

  • Weigh 6,7-Difluorobenzoxazol-2(3H)-one (1.0 mmol, ~171 mg) into a dry reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous THF or DCM (5.0 mL).

    • Self-Validation Check: The solid will remain largely suspended, creating a cloudy, opaque mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 mmol, 191 µL, 1.1 equivalents) dropwise via syringe.

  • Stir vigorously at room temperature for 5–10 minutes.

    • Self-Validation Check: The opaque suspension will rapidly transition to a clear, homogeneous solution, confirming the successful formation of the soluble organic salt.

  • Proceed immediately with your downstream electrophile addition (e.g., alkyl halide or acyl chloride).

Protocol 2: Transient N-Boc Protection for Enhanced Lipophilic Solubility

Causality: If the free N–H group is not required until a later synthetic stage, masking it with a tert-butyloxycarbonyl (Boc) group completely eliminates hydrogen bond donor capacity. The bulky tert-butyl group also sterically hinders π−π stacking, converting an intractable crystalline solid into a highly organic-soluble intermediate.

Methodology:

  • Suspend 6,7-Difluorobenzoxazol-2(3H)-one (10.0 mmol) in THF (30 mL) in a round-bottom flask.

  • Add 4-Dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 eq) to act as a nucleophilic acyl transfer catalyst.

  • Add Di-tert-butyl dicarbonate ( Boc2​O ) (11.0 mmol, 1.1 eq) dropwise.

  • Stir at room temperature.

    • Self-Validation Check: Effervescence ( CO2​ gas evolution) will occur immediately. The cloudy suspension will clear completely within 30 minutes as the highly soluble N-Boc derivative forms.

  • Concentrate the mixture under reduced pressure.

  • Purification: The resulting N-Boc derivative can now be easily dissolved in minimal DCM and purified via standard normal-phase silica gel chromatography using a Hexanes/EtOAc gradient.

References

  • National Center for Biotechnology Information (NCBI). "2(3H)-Benzoxazolone: Chemical and Physical Properties" PubChem Compound Summary for CID 6043. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 6,7-Difluorobenzoxazol-2(3H)-one Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic functionalization of 6,7-Difluorobenzoxazol-2(3H)-one. This valuable scaffold is a cornerstone in medicinal chemistry, and achieving efficient, selective, and scalable reactions is paramount. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your own laboratory settings.

Section 1: Foundational Concepts & Baseline Protocols

This section addresses the most common initial questions and provides a robust starting point for your experiments.

Q1: What is a typical starting point for catalyst loading in a cross-coupling reaction involving this substrate?

For initial screening of a new transformation, a higher catalyst loading is often recommended to ensure the reaction proceeds and to confirm the viability of the catalytic system before optimization.[1] A typical starting point for palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) is between 1-5 mol%. For particularly challenging substrates or transformations, this may be increased to 10 mol%.[2]

The goal of optimization is to reduce this loading significantly for cost, environmental, and product purity reasons. In process development, catalyst loadings are often pushed to well below 0.1 mol% (1000 ppm).[3]

Q2: Which catalyst systems are commonly used for the functionalization of benzoxazolone-type scaffolds?

Both palladium and copper-based catalytic systems are extensively used for N-arylation and C-H functionalization of heterocyclic compounds like benzoxazolones.[4][5]

  • Palladium Catalysts: These are the workhorses for C-N, C-C, and C-O bond formation.[6] They typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The ligand is critical for catalyst stability and reactivity.[1] For challenging aryl chlorides or sterically hindered partners, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required.[1]

  • Copper Catalysts: Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, are excellent alternatives, particularly for N-arylation.[7][8] These reactions often use a copper(I) or copper(II) source (e.g., CuI, Cu₂O, Cu(OAc)₂) with a nitrogen-based ligand like 1,10-phenanthroline or an amino acid like L-proline.[7][9]

Baseline Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a robust, general starting point for the N-arylation of 6,7-Difluorobenzoxazol-2(3H)-one with an aryl bromide.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 6,7-Difluorobenzoxazol-2(3H)-one (1.0 equiv), the aryl bromide (1.2 equiv), and a finely powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).[10]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4.4 mol %).

  • Atmosphere Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the catalyst.[7][11]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M) via syringe.[11]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block (e.g., 80–110 °C) and stir vigorously. Vigorous stirring is important, especially with heterogeneous bases.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.[11] Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Troubleshooting Guide - Low Yield & Conversion

A common and frustrating issue is low conversion of starting materials or a poor isolated yield. The following Q&A guide addresses the most frequent causes.

Q3: My reaction shows low conversion of the starting material. How can I improve it?

Causality: Low conversion is typically due to insufficient catalyst activity or stability over the reaction time. This can stem from several sources: poor reagent quality, inefficient catalyst activation, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents are pure and dry. Amines can be purified by filtration through activated alumina, and solvents must be anhydrous and thoroughly degassed.[11][13] Oxygen is a known poison for Pd(0) catalysts.[11]

  • Check Catalyst Activation: Many reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[1] If activation is slow or incomplete, the concentration of the active catalyst will be too low. Consider using a more easily activated precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[13]

  • Increase Catalyst Loading: As a diagnostic step, increase the catalyst loading (e.g., from 2 mol% to 5 mol%).[1] If conversion improves, it points to an issue with catalyst activity or longevity, which can then be optimized by adjusting other parameters.

  • Optimize Temperature: Reaction temperature is a critical parameter.[1]

    • Too low: The reaction may not have sufficient energy to overcome the activation barrier.

    • Too high: The catalyst may decompose, or side reactions may accelerate.[11]

    • Action: Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.[1]

Q4: I'm observing significant catalyst decomposition (e.g., formation of Palladium black). What are the causes and solutions?

Causality: The formation of palladium black indicates that the active, soluble Pd(0) catalyst is aggregating into an inactive, insoluble form.[1] This is often caused by the dissociation of the protective ligand from the metal center.

Troubleshooting Steps:

  • Ensure a Scrupulously Inert Atmosphere: Oxygen can oxidize both the Pd(0) center and the phosphine ligands, leading to catalyst deactivation and precipitation.[11] Use freeze-pump-thaw cycles for solvent degassing for the most sensitive reactions.

  • Increase Ligand-to-Metal Ratio: An excess of the ligand in solution can help prevent dissociation and stabilize the active catalytic species. Try increasing the L:Pd ratio (e.g., from 2:1 to 4:1).[13]

  • Switch to a More Stable Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) form more stable complexes with palladium and are less prone to dissociation at high temperatures.[1]

  • Lower the Reaction Temperature: High temperatures can accelerate ligand dissociation.[11] If possible, run the reaction at a lower temperature for a longer period.

Section 3: Troubleshooting Guide - Selectivity & Byproduct Formation

Q5: My reaction is producing multiple products. How can I improve selectivity for the desired functionalized isomer?

Causality: The 6,7-difluoro-substituted benzene ring has multiple C-H bonds that could potentially react. Regioselectivity is governed by a combination of electronic effects and steric hindrance, which can be influenced by the catalyst system.

Troubleshooting Steps:

  • Ligand Modification: The steric and electronic properties of the ligand are paramount for controlling selectivity.[14]

    • Steric Bulk: A bulkier ligand can block access to more sterically hindered positions on the aromatic ring, favoring functionalization at less crowded sites.

    • Electronics: The electron-donating ability of the ligand influences the reactivity of the catalyst, which can alter the selectivity profile.

    • Action: Screen a panel of ligands with varying steric and electronic properties (e.g., a simple PPh₃ vs. a bulky P(t-Bu)₃ vs. a biarylphosphine like SPhos).[1]

  • Solvent Effects: The solvent can influence the stability of key reaction intermediates, thereby affecting the regioselectivity of the reaction.[14] A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is a valuable optimization step.[1]

  • Temperature Optimization: The energy difference between the transition states leading to different isomers can sometimes be small. Running the reaction at a lower temperature may favor the formation of the kinetically preferred product.[14]

Q6: I am observing significant amounts of homocoupling or hydrodehalogenation. How can these be suppressed?

Causality:

  • Homocoupling often arises from the presence of oxygen, which can facilitate unwanted side reactions.[13]

  • Hydrodehalogenation is a side reaction where the aryl halide is reduced instead of coupled. This can be promoted by certain bases or by catalyst decomposition pathways.

Troubleshooting Steps:

  • Rigorous Degassing: As with catalyst decomposition, ensuring the complete removal of oxygen is the first line of defense against homocoupling.[13]

  • Base Selection: The choice of base is critical.[10] For substrates with sensitive functional groups that might be degraded by strong bases like NaOtBu, milder inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferred.[7] The particle size of the base can also matter; using finely powdered bases maximizes surface area and can improve reaction rates.[10][12]

  • Lower Reaction Temperature: These side reactions may have different activation energies than the desired coupling. Lowering the temperature can sometimes suppress the undesired pathway more than the productive one.[7]

Section 4: Data & Diagrams

Table 1: Comparison of Common Catalytic Systems & Conditions
ParameterPalladium-Catalyzed SystemCopper-Catalyzed SystemKey Considerations
Catalyst Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsCuI, Cu₂O, Cu(OAc)₂Pd systems are often more active but more sensitive to air. Cu is cheaper but may require higher temperatures.
Typical Loading 1-5 mol% (screening), <0.5 mol% (optimized)5-10 mol%Higher loadings may be needed for Cu-catalyzed reactions.[7]
Ligand Biarylphosphines (XPhos, SPhos), P(t-Bu)₃1,10-Phenanthroline, L-Proline, DiaminesLigand choice is critical for stability and reactivity in Pd catalysis.[1]
Base K₃PO₄, Cs₂CO₃, NaOtBu, K₂CO₃K₃PO₄, Cs₂CO₃, K₂CO₃Strong bases like NaOtBu can be incompatible with sensitive functional groups.[10]
Solvent Toluene, Dioxane, THFDMF, DMSO, DioxaneSolvent choice affects solubility and catalyst stability.[1][10]
Temperature 80 - 120 °C90 - 140 °CCopper-catalyzed reactions often require slightly higher temperatures.[7][9]
Diagrams

G cluster_start Starting Materials cluster_catalyst Catalytic System Benzoxazolone 6,7-Difluoro- benzoxazol-2(3H)-one Reaction Reaction Vessel (Heated, Inert Atm.) Benzoxazolone->Reaction Partner Coupling Partner (e.g., Ar-Br) Partner->Reaction Catalyst Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product Functionalized Product Reaction->Product

Caption: General workflow for catalytic functionalization.

G Start Low Yield or No Conversion? CheckReagents Verify Reagent Purity & Inert Atmosphere Start->CheckReagents Always First Decomposition Observe Catalyst Decomposition? Start->Decomposition If Pd Black forms IncreaseLoading Increase Catalyst Loading (e.g., 2% -> 5%) CheckReagents->IncreaseLoading OptimizeTemp Screen Temperature (e.g., 80, 100, 120 °C) IncreaseLoading->OptimizeTemp If conversion improves ScreenLigand Screen Ligands (Sterics/Electronics) OptimizeTemp->ScreenLigand Success Improved Conversion ScreenLigand->Success InertAtmosphere Improve Degassing & Inertion Technique Decomposition->InertAtmosphere Yes LigandRatio Increase Ligand: Metal Ratio InertAtmosphere->LigandRatio LigandRatio->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Sources

Optimization

Technical Support Center: Optimizing the Halogenation of 6,7-Difluorobenzoxazol-2(3H)-one

Welcome to the Technical Support Center. The 6,7-difluorobenzoxazol-2(3H)-one scaffold is a highly valuable intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 6,7-difluorobenzoxazol-2(3H)-one scaffold is a highly valuable intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. However, its functionalization via electrophilic halogenation is often complicated by the electron-withdrawing nature of the fluorine atoms and the inherent reactivity of the oxazolone ring.

This guide provides authoritative troubleshooting strategies to help you prevent common side reactions—such as N-halogenation, over-halogenation, and ring-opening—ensuring high-yield, regioselective functionalization.

Part 1: Mechanistic Troubleshooting & Causality (Q&A)

Q1: Why am I observing N-halogenation instead of the desired C-halogenation, and how do I prevent it? Causality: The nitrogen atom (position 3) in the oxazolone ring possesses a lone pair that acts as a competitive nucleophile. Under neutral or alkaline conditions, the NH group is easily deprotonated to form an N-anion. This anion rapidly reacts with electrophilic halogens (such as Br2​ or NBS) to form an unstable N-halo intermediate[1]. The initial N-halogenation step is kinetically fast, especially at lower temperatures[2]. Solution: Conduct the reaction in strictly acidic media (e.g., glacial acetic acid or trifluoroacetic acid). The acidic environment suppresses N-anion formation and protonates the halogenating reagent (e.g., activating N-bromosuccinimide to a more potent electrophile), thermodynamically driving the reaction toward direct C-H activation on the aromatic ring.

Q2: With the 6 and 7 positions blocked by fluorine, how do I control regioselectivity between the C4 and C5 positions? Causality: In an unsubstituted benzoxazolone, the amide nitrogen is a strong ortho/para director, typically directing electrophiles to C6. Since C6 and C7 are blocked by fluorine atoms, the available sites are C4 (ortho to nitrogen) and C5 (meta to nitrogen, para to oxygen). Because the nitrogen atom is a stronger activating group than the oxygen atom, C4 is the electronically favored position. However, the strong inductive electron-withdrawing effect (-I) of the adjacent fluorines deactivates the ring, requiring optimized conditions to ensure the electrophile attacks C4 without forcing the system into degradation. Solution: Utilize mild, controlled halogenating systems. An optimized method utilizes Urea-Hydrogen Peroxide (UHP) and hydrobromic/hydrochloric acid, which generates the active halogen in situ at a controlled rate, maximizing C4 regioselectivity[3].

Q3: How can I suppress the formation of the 4,5-dihalogenated side product? Causality: Once the first halogen is installed at C4, the ring becomes sterically hindered but can still undergo a second electrophilic attack at C5 if an excess of the active halogen species is present. This is exacerbated by elevated temperatures, which provide the thermal energy required to overcome the activation barrier for the second substitution. Solution: Maintain strict stoichiometric control (1.00 to 1.05 equivalents of the halogen source). Keep the reaction temperature strictly between 0–10 °C during the addition phase, and monitor the reaction progression via LC-MS to quench immediately upon consumption of the starting material.

Q4: What causes the oxazolone ring to open during the reaction? Causality: The benzoxazol-2(3H)-one ring is a cyclic carbamate. It is highly susceptible to hydrolysis, particularly under strongly basic conditions or in harsh aqueous acidic environments at elevated temperatures. Nucleophilic attack by water at the C2 carbonyl carbon leads to ring-opening, yielding a degraded halogenated 2-aminophenol derivative. Solution: Avoid aqueous bases entirely. If using acidic conditions, utilize anhydrous acids (like glacial acetic acid) or strictly limit the water content. Never exceed 40 °C when water and acid are both present in the reaction matrix.

Part 2: Pathway Visualization

MechanisticPathway SM 6,7-Difluorobenzoxazol-2(3H)-one N_Halo N-Halogenation (Side Product) SM->N_Halo Basic/Neutral Media (N-anion intermediate) Ring_Open Ring Opening (Degradation) SM->Ring_Open Harsh Aqueous Acid/Base + Heat C4_Halo 4-Halo Isomer (Target / Major) SM->C4_Halo Acidic Media, 0-10°C (Direct C-H activation) C5_Halo 5-Halo Isomer (Target / Minor) SM->C5_Halo Acidic Media N_Halo->C4_Halo Acid-Catalyzed Rearrangement Di_Halo 4,5-Dihalogenation (Side Product) C4_Halo->Di_Halo Excess Halogen High Temp C5_Halo->Di_Halo Excess Halogen

Mechanistic pathways of 6,7-difluorobenzoxazol-2(3H)-one halogenation.

Part 3: Validated Experimental Protocols

Workflow Step1 Dissolve SM in Glacial AcOH Step2 Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 Add NBS/NCS (1.05 eq) Dropwise Step2->Step3 Step4 Stir 1-2h Monitor via LC-MS Step3->Step4 Step5 Quench with Ice Water Step4->Step5 Step6 Filter & Recrystallize (EtOH/Water) Step5->Step6

Step-by-step workflow for the controlled mono-halogenation of benzoxazolones.

Protocol A: Acid-Mediated Mono-Bromination (Targeting C4)

This protocol utilizes a self-validating feedback loop (LC-MS monitoring) to prevent over-bromination while using acidic conditions to eliminate N-bromination[4].

  • Preparation : Dissolve 1.0 eq of 6,7-difluorobenzoxazol-2(3H)-one in anhydrous glacial acetic acid to achieve a 0.2 M concentration.

  • Temperature Control : Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Reagent Addition : Slowly add 1.05 eq of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Note: Portion-wise addition prevents thermal spikes that lead to dihalogenation.

  • Reaction : Stir the mixture at 10 °C for 1.5 to 2 hours. Monitor strictly via LC-MS.

  • Quenching : Upon >95% consumption of the starting material, immediately pour the mixture into ice-cold distilled water to precipitate the product and halt the reaction.

  • Purification : Filter the precipitate, wash thoroughly with cold water to remove succinimide and acetic acid, and recrystallize from an ethanol/water mixture to yield the highly pure 4-bromo derivative.

Protocol B: Green Oxidative Chlorination using UHP/HCl

This environmentally benign protocol generates active chlorine in situ, providing excellent kinetic control over the halogenation event[3].

  • Preparation : Suspend 1.0 eq of the starting material in acetonitrile.

  • Oxidant Addition : Add 1.1 eq of Urea-Hydrogen Peroxide (UHP) complex.

  • Acid Addition : Dropwise add 1.1 eq of concentrated HCl while maintaining the internal temperature at exactly 20 °C.

  • Reaction : Stir for 45–60 minutes. The slow release of Cl+ ensures high conversion with minimal over-chlorination.

  • Isolation : Evaporate the solvent under reduced pressure and purify the crude residue via silica gel chromatography.

Part 4: Quantitative Data & Condition Matrix

To ensure reproducibility, consult the following matrix comparing various halogenating conditions and their corresponding product distribution profiles.

Halogenating AgentSolvent / CatalystTemp.Primary ProductCommon Side ReactionsRecommendation Profile
NBS (1.05 eq) Glacial Acetic Acid0–10 °C4-Bromo isomerTrace N-brominationOptimal for Bromination . High regioselectivity, minimal ring opening[4].
Br2​ (1.5 eq) CHCl3​ / Neutral25 °CN-Bromo intermediateN-bromination, 4,5-dibromoNot Recommended . Lack of acid promotes N-anion attack[1].
UHP + HCl (1.1 eq) Acetonitrile20 °C4-Chloro isomerTrace unreacted SMOptimal for Chlorination . Green chemistry, high yield, kinetic control[3].
NCS (1.2 eq) DMF / Basic60 °CRing-opened productHydrolysis, DegradationAvoid . Heat and base destroy the oxazolone ring.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Lewis acids (like AlCl3​ or FeBr3​ ) instead of Brønsted acids for this halogenation? A: It is generally not recommended. While Lewis acids are standard for electrophilic aromatic substitution, the oxazolone ring contains multiple heteroatoms (N, O) that can coordinate with the Lewis acid, leading to catalyst deactivation or unexpected complexation. Brønsted acids (like Acetic Acid) are vastly superior for this specific scaffold.

Q: My LC-MS shows a mass corresponding to [M+H]+ plus the halogen, but NMR indicates the halogen is on the nitrogen. How do I fix this? A: You have isolated the N-halo kinetic product. You can salvage the material by subjecting it to an acid-catalyzed Orton-type rearrangement. Dissolve the N-halo compound in acetic acid and heat gently (approx. 40 °C); the halogen will migrate to the thermodynamically more stable C4 position on the aromatic ring.

Q: Is it possible to selectively target the C5 position instead of C4? A: Selective C5 halogenation is extremely difficult due to the superior directing ability of the amide nitrogen over the ester oxygen. To achieve C5 substitution, you typically must first block the C4 position (e.g., via a removable silyl or bulky protecting group), perform the halogenation at C5, and then deprotect.

References

  • Active halogen compounds and processes for their production . Google Patents. 1

  • 1,4-Dihydro-2H-3,1-benzoxazin-2-one . Benchchem. 2

  • Synthesis of 6-acetyl-2(3H)-benzoxazolone (1) . ResearchGate. 3

  • An Improved method for the halogenation of 2(3h)-benzoxazolones . ResearchGate. 4

Sources

Troubleshooting

Troubleshooting degradation of 6,7-Difluorobenzoxazol-2(3H)-one during long-term storage

Welcome to the Technical Support Center. As fluorinated pharmaceutical intermediates become increasingly critical in drug discovery, managing their physicochemical stability is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As fluorinated pharmaceutical intermediates become increasingly critical in drug discovery, managing their physicochemical stability is paramount. 6,7-Difluorobenzoxazol-2(3H)-one is a highly valuable scaffold, but it is notoriously susceptible to environmental degradation if mishandled.

This guide provides an authoritative, mechanistic breakdown of why degradation occurs and delivers field-proven, self-validating protocols to ensure the integrity of your compounds during long-term storage.

Part 1: Core FAQs on Degradation Mechanisms

Q1: Why does my 6,7-Difluorobenzoxazol-2(3H)-one powder turn brown or pink during long-term storage? A: A color change is a secondary, late-stage symptom of a primary structural failure: hydrolysis followed by oxidation . The benzoxazolone core is essentially a cyclic carbamate. The highly electronegative fluorine atoms at the 6 and 7 positions withdraw electron density from the aromatic ring, making the carbamate carbonyl carbon highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, cleaving the ring to yield 2-amino-4,5-difluorophenol and releasing CO₂[1]. This resulting aminophenol is highly susceptible to atmospheric oxidation, rapidly polymerizing into colored (brown/pink) phenoxazine derivatives[2].

Q2: What is the exact chemical mechanism driving this instability? A: The degradation is primarily driven by base- or moisture-catalyzed nucleophilic attack on the strained heterocyclic ring. The pathway is visualized below:

DegradationPathway A 6,7-Difluorobenzoxazol-2(3H)-one (Intact Cyclic Carbamate) C Tetrahedral Intermediate (C-O Bond Cleavage) A->C Hydrolysis B Moisture (H2O) Nucleophilic Attack B->C Catalyzes D 2-Amino-4,5-difluorophenol + CO2 (Degraded) C->D Ring Opening & Decarboxylation

Fig 1: Hydrolytic degradation of 6,7-Difluorobenzoxazol-2(3H)-one into 2-amino-4,5-difluorophenol.

Q3: What are the absolute limits for storage to prevent this degradation? A: Fluorinated pharmaceutical intermediates require strict environmental controls to maintain stability[2]. Heat, light, and moisture act synergistically to accelerate ring-opening. General handling requires cool, dry, well-ventilated areas away from incompatible substances like oxidizing agents[3].

Table 1: Quantitative Storage Parameters & Degradation Causality

ParameterOptimal ConditionDegradation Risk FactorMechanistic Causality
Temperature -20°C to 4°C> 25°C (Room Temp)Thermal energy accelerates the activation rate of nucleophilic attack on the carbonyl carbon.
Atmosphere Argon or N₂ purgedAmbient Air (O₂)Oxygen drives the secondary oxidation of the hydrolyzed aminophenol byproduct into colored polymers.
Humidity < 10% RH (Desiccated)Ambient MoistureH₂O provides the nucleophile required for the primary ring-opening hydrolysis reaction.
Light Exposure Opaque / Amber VialsUV / Direct SunlightPhotolytic cleavage of the C-O or C-N bonds in the strained heterocyclic ring.

Part 2: Self-Validating Storage & QC Protocol

Q4: How can I implement a workflow to ensure my compound is intact before biological assays? A: Relying solely on visual inspection is insufficient because early-stage hydrolysis is colorless. You must establish an analytical protocol that inherently proves the absence of the degradation product while confirming the intact mass of the parent compound.

QCWorkflow S1 Step 1: Sample Preparation (Dissolve in anhydrous MeCN) S3 Step 3: LC-MS Analysis (Run Sample vs. Control) S1->S3 S2 Step 2: Control Generation (Base-catalyzed forced degradation) S2->S3 Reference Standard D1 Peak Match? (m/z 145.11 detected?) S3->D1 R1 Batch Rejected (Hydrolysis Confirmed) D1->R1 YES R2 Batch Validated (Intact m/z 171.10 only) D1->R2 NO

Fig 2: Self-validating LC-MS quality control workflow for batch integrity verification.

Standard Operating Procedure (SOP): Storage & Pre-Assay Validation
Phase 1: Controlled Aliquoting & Storage
  • Step 1: Inert Aliquoting (Glove Box)

    • Action: Upon receiving the bulk powder, immediately transfer it to a nitrogen or argon-purged glove box. Aliquot the powder into single-use amber glass vials.

    • Causality: Bulk storage leads to repeated freeze-thaw cycles. Every time a cold vial is opened in ambient air, condensation forms, introducing moisture that initiates hydrolysis[2]. Single-use aliquots eliminate this risk.

  • Step 2: Desiccated Sealing

    • Action: Cap the vials tightly, wrap the seals in Parafilm, and store them in a secondary container backfilled with indicating silica gel at -20°C.

    • Causality: Silica gel acts as a sacrificial moisture sink, starving the hydrolysis reaction of its primary reactant even if the primary vial seal is slightly compromised.

Phase 2: Self-Validating LC-MS Quality Control

To make the system self-validating, you cannot just look for the absence of a degradation peak; you must prove your instrument can detect the degradation product if it were present.

  • Step 1: Sample Preparation

    • Action: Dissolve a 1 mg test aliquot in 1 mL of anhydrous Acetonitrile (MeCN).

    • Causality: Using anhydrous solvent prevents in-situ degradation during the analytical run.

  • Step 2: Generate a Positive Control (Forced Degradation)

    • Action: Take a separate 1 mg aliquot and expose it to 0.1M NaOH for 30 minutes at room temperature, then neutralize with 0.1M HCl.

    • Causality: This intentionally forces complete hydrolysis, generating a pure sample of the 2-amino-4,5-difluorophenol byproduct[1]. Running this alongside your test sample ensures that if the degradation product is absent in your test sample, it is due to sample purity, not a failure of the MS detector to ionize the fragment.

  • Step 3: LC-MS Execution & Analysis

    • Action: Run both samples via LC-MS (ESI+ mode).

    • Validation Criteria:

      • The Positive Control must show a dominant peak at m/z 145.11 ([M+H]⁺ for 2-amino-4,5-difluorophenol).

      • The Test Sample must show a dominant peak at m/z 171.10 ([M+H]⁺ for intact 6,7-Difluorobenzoxazol-2(3H)-one) and zero signal at the retention time of the m/z 145.11 control peak. If m/z 145.11 is detected in the test sample, the batch is compromised and must be discarded.

References
  • Title: How to store fluorinated pharmaceutical intermediates properly?
  • Title: 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)
  • Title: Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR)

Sources

Optimization

Optimizing mobile phase for HPLC analysis of 6,7-Difluorobenzoxazol-2(3H)-one

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6,7-Difluorobenzoxazol-2(3H)-one. This document is structured as a series of troubleshooting questions and in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6,7-Difluorobenzoxazol-2(3H)-one. This document is structured as a series of troubleshooting questions and in-depth answers, designed to help you, the research and development scientist, optimize your mobile phase and overall chromatographic method. Our approach is grounded in first principles, explaining the causality behind each recommendation to empower you to solve not just current, but future analytical challenges.

Understanding the Analyte: 6,7-Difluorobenzoxazol-2(3H)-one

Before troubleshooting, understanding the analyte is paramount. 6,7-Difluorobenzoxazol-2(3H)-one is a heterocyclic compound with key features influencing its chromatographic behavior:

  • Fluorination: The two fluorine atoms increase its hydrophobicity compared to the non-fluorinated parent structure. This can lead to unique retention behaviors, especially on specialized stationary phases.[1][2]

  • Acidity: The proton on the ring nitrogen (at the 3-position) is weakly acidic. In solution, it exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms. Controlling this equilibrium with mobile phase pH is the single most critical factor for achieving sharp, symmetrical peaks.[3][4]

  • Polarity: While the fluorine atoms add hydrophobicity, the oxazolone core contains polar carbonyl and amine-like functionalities. This mixed character makes mobile phase composition crucial for achieving optimal retention.

Troubleshooting Guide & FAQs

Question 1: My peak for 6,7-Difluorobenzoxazol-2(3H)-one is tailing significantly. What is the likely cause and how can I fix it?

Answer:

Peak tailing for this analyte is almost certainly a result of secondary ionic interactions between the analyte and the stationary phase, which must be suppressed.

Primary Cause: Uncontrolled Analyte Ionization The N-H group in the benzoxazolone ring is acidic. If the mobile phase pH is not sufficiently low, a portion of your analyte molecules will deprotonate, becoming anionic. Simultaneously, the silica backbone of a standard C18 column has surface silanol groups (Si-OH) which become ionized (Si-O⁻) at pH values above ~3.5. The ionized silanols can interact strongly and heterogeneously with your analyte, causing the characteristic peak tailing.

Solution Pathway:

  • Control the Mobile Phase pH: The most robust solution is to suppress the ionization of both the analyte and the surface silanols. This is achieved by acidifying the aqueous portion of your mobile phase.

    • Recommendation: Add an acidifier to your aqueous mobile phase (Water or Buffer). Start with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). This will bring the mobile phase pH to approximately 2.7 and 2.0, respectively. At this pH, the analyte's N-H group will be fully protonated (neutral), and the vast majority of surface silanols will also be neutral, eliminating the root cause of the tailing.[5]

  • Buffer Concentration: If you are using a buffered mobile phase (e.g., phosphate or formate), ensure the concentration is adequate, typically between 10-25 mM. A buffer that is too weak can be overwhelmed by the sample matrix or system components, leading to inconsistent pH and peak shape.[6]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase. Dissolving the analyte in a very strong organic solvent (like 100% Acetonitrile) when the mobile phase is highly aqueous can cause peak distortion and splitting.[3]

This diagram outlines the logical steps to diagnose and resolve peak tailing for an ionizable compound like 6,7-Difluorobenzoxazol-2(3H)-one.

G start Peak Tailing Observed check_pH Is Mobile Phase pH Controlled? (e.g., contains 0.1% Acid or Buffer) start->check_pH add_acid Action: Add 0.1% Formic Acid or 0.1% TFA to Aqueous Phase check_pH->add_acid No check_buffer Is Buffer Concentration Adequate? (10-25 mM) check_pH->check_buffer Yes resolved Problem Resolved add_acid->resolved increase_buffer Action: Increase Buffer Concentration to 20 mM check_buffer->increase_buffer No check_solvent Is Sample Solvent Weaker Than Mobile Phase? check_buffer->check_solvent Yes increase_buffer->resolved remake_sample Action: Re-dissolve Sample in Initial Mobile Phase Composition check_solvent->remake_sample No check_column Is Column Old or Contaminated? check_solvent->check_column Yes remake_sample->resolved replace_column Action: Replace with a New, High-Purity C18 Column check_column->replace_column No check_column->resolved Yes (Problem Persists - Deeper Issue) replace_column->resolved

Caption: Workflow for troubleshooting peak tailing.

Question 2: My peak is eluting too early (poor retention) or too late (long run time). How do I adjust its retention time?

Answer:

Retention time in reversed-phase HPLC is primarily controlled by the polarity of the mobile phase, specifically the ratio of the strong organic solvent to the weak aqueous solvent.[7]

  • To Decrease Retention Time (Analyte Elutes Too Late): You need to make the mobile phase stronger (less polar). This is achieved by increasing the percentage of the organic solvent (e.g., Acetonitrile or Methanol).

  • To Increase Retention Time (Analyte Elutes Too Early): You need to make the mobile phase weaker (more polar). This is achieved by decreasing the percentage of the organic solvent .

Systematic Approach:

A highly effective strategy is to first run a "scouting gradient" to quickly determine the approximate organic percentage needed for elution.

  • Run a Fast Gradient: Program a rapid linear gradient from ~5% to 95% Acetonitrile over 5-10 minutes.

  • Determine Elution Point: Note the time (and thus the % Acetonitrile) at which your analyte peak elutes. This is the starting point for your isocratic method development.

  • Calculate Isocratic Hold: A good starting point for your isocratic mobile phase is the composition at the apex of your peak in the scouting gradient. For example, if the peak elutes at 4 minutes in a 10-minute gradient from 5-95% ACN (a rate of 9%/min), the approximate composition is 5% + (4 min * 9%/min) = 41% ACN. You would then test an isocratic mobile phase of 41:59 ACN:Water (with 0.1% acid).

As a general rule, a 10% change in the organic modifier concentration can cause a 2- to 3-fold change in the retention factor.[5]

This table shows the expected inverse relationship between the organic modifier percentage and the analyte's retention time (tR).

Mobile Phase Composition (Acetonitrile : Water with 0.1% FA)Expected Retention Time (tR)Observation
30 : 70~15 minToo long, potential for peak broadening.
40 : 60~7 minGood starting point, within the ideal range.
50 : 50~3.5 minGetting close to the void volume, risk of poor resolution.
60 : 40~1.8 minPoorly retained, likely co-eluting with solvent front.
Question 3: My analyte peak is not fully separated from a nearby impurity. How can I improve the resolution?

Answer:

Improving resolution requires changing the selectivity of your chromatographic system. While adjusting the organic/aqueous ratio (Question 2) moves peaks, changing selectivity alters the relative spacing between them.

Primary Strategies for Improving Selectivity:

  • Change the Organic Modifier: Acetonitrile and Methanol interact with analytes differently. Acetonitrile is aprotic and engages in dipole-dipole interactions, while Methanol is a protic solvent capable of hydrogen bonding.[5] Switching from an Acetonitrile-based mobile phase to a Methanol-based one can significantly alter the elution order of your analyte and its impurities.

    • Action: If you are using a 40:60 ACN:Water mobile phase, prepare a 50:50 MeOH:Water mobile phase (Methanol is a weaker solvent, so you generally need a higher percentage) and compare the chromatograms.

  • Utilize a Different Stationary Phase: For a fluorinated analyte like 6,7-Difluorobenzoxazol-2(3H)-one, a fluorinated stationary phase can offer unique and powerful selectivity.

    • Recommendation: A Pentafluorophenyl (PFP) column is an excellent alternative to a standard C18. PFP phases provide multiple interaction mechanisms, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange, which can be highly effective for separating aromatic and fluorinated compounds.[1][2] The unique electronic nature of the PFP ring can differentiate subtle structural differences between your analyte and closely related impurities.

This diagram provides a logical path for making decisions when faced with co-eluting peaks.

G start Poor Resolution (Co-eluting Peaks) change_solvent Change Organic Modifier (e.g., ACN -> MeOH) start->change_solvent check_resolution1 Is Resolution Now Adequate? change_solvent->check_resolution1 change_phase Change Stationary Phase (e.g., C18 -> PFP) check_resolution1->change_phase No resolved Problem Resolved check_resolution1->resolved Yes check_resolution2 Is Resolution Now Adequate? change_phase->check_resolution2 fine_tune Fine-tune Mobile Phase (% Organic, Temperature) check_resolution2->fine_tune No check_resolution2->resolved Yes fine_tune->resolved

Caption: Decision tree for improving chromatographic resolution.

Experimental Protocols

Protocol 1: Baseline HPLC Method for 6,7-Difluorobenzoxazol-2(3H)-one

This protocol provides robust starting conditions for your method development.

ParameterRecommended SettingRationale
HPLC Column High-purity C18, 4.6 x 150 mm, 3.5 µmA standard workhorse column for initial screening.
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterAcidifies mobile phase to ensure analyte is in a single, neutral state, preventing peak tailing.[5]
Mobile Phase B 0.1% Formic Acid in HPLC-Grade AcetonitrileAcetonitrile is a common, efficient organic modifier for reversed-phase HPLC.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 5 µLSmall volume to prevent column overload and peak fronting.[8][9]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 275 nmBenzoxazolone structures typically have a strong absorbance in this region. A full UV scan is recommended.
Sample Prep. Dissolve in 50:50 ACN:Water to ~0.1 mg/mLA solvent composition that is compatible with a wide range of mobile phase conditions.
Protocol 2: Systematic Mobile Phase Optimization
  • Preparation:

    • Prepare Mobile Phase A and B as described in Table 1. Ensure they are filtered and thoroughly degassed.

    • Prepare a stock solution of your analyte at 1 mg/mL in Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL using a 50:50 Water:Acetonitrile mixture.

  • Scouting Gradient Run:

    • Set up the HPLC system with the baseline conditions.

    • Program the following gradient:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B (Column Re-equilibration)

    • Inject your sample and record the chromatogram.

  • Analysis and Isocratic Method Design:

    • Identify the retention time (t_R) of the 6,7-Difluorobenzoxazol-2(3H)-one peak.

    • Calculate the percentage of Mobile Phase B (%B) at the peak apex using the formula: %B = Initial %B + (t_R * Gradient Slope). For the gradient above, the slope is (95-5)/10 = 9 %/min.

    • Formulate a new isocratic mobile phase using this calculated %B. For example, if t_R = 5.5 min, the calculated %B is 5 + (5.5 * 9) = 54.5%. Start by testing a 55:45 Acetonitrile:Water mobile phase.

  • Refinement:

    • Inject the sample using the new isocratic method.

    • Adjust the %B up or down in small increments (e.g., ±2%) to move the retention time to the desired window (ideally a retention factor, k, between 2 and 10).[5]

    • If resolution is inadequate, proceed with the strategies outlined in Question 3.

References

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Phenomenex. (2025).
  • Przybyciel, M. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Krupp, E. et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal.
  • Sigma-Aldrich. 6,7-Difluorobenzoxazol-2(3H)-one.
  • Jiang, Z. et al. (2014).
  • Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC.
  • Lawson, G. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 6,7-Difluorobenzoxazol-2(3H)-one as a Bioisostere in Medicinal Chemistry: A Comparative Guide

Executive Summary Phenols and catechols are ubiquitous motifs in endogenous ligands and active pharmaceutical ingredients (APIs). However, their presence often introduces severe metabolic liabilities—namely, rapid Phase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenols and catechols are ubiquitous motifs in endogenous ligands and active pharmaceutical ingredients (APIs). However, their presence often introduces severe metabolic liabilities—namely, rapid Phase II glucuronidation and sulfation—resulting in poor oral bioavailability and rapid clearance. Historically, the 2(3H)-benzoxazolone heterocycle has served as a "privileged scaffold" and an effective bioisostere to mimic the hydrogen-bonding capacity and pKa of phenols while resisting Phase II conjugation[1].

Despite this, first-generation unsubstituted benzoxazolones remain vulnerable to Phase I cytochrome P450 (CYP) oxidation at the electron-rich C6 and C7 positions. The development of 6,7-Difluorobenzoxazol-2(3H)-one represents a masterclass in rational drug design. By strategically installing fluorine atoms at these metabolic hotspots, medicinal chemists achieve a trifecta of optimization: complete blockade of local CYP oxidation, fine-tuned pKa for target engagement, and enhanced lipophilicity for central nervous system (CNS) penetration[2].

The Causality of Fluorination: Physicochemical Profiling

As application scientists, we do not merely observe changes in compound behavior; we must understand the physicochemical causality driving them. The transition from a native phenol to a 6,7-difluorobenzoxazolone alters the molecule's fundamental properties through three primary mechanisms:

  • Steric & Electronic Shielding: Fluorine is the smallest bioisostere for hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å for H), minimizing steric clashes in tight binding pockets. Concurrently, its extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring, drastically deactivating it against electrophilic CYP450 oxidation[2].

  • pKa Modulation: The inductive effect of the 6,7-difluoro substitution increases the acidity of the heterocyclic NH proton. While unsubstituted benzoxazolone has a pKa of ~8.7, the difluoro analog drops to ~7.5[3]. This shifts the ionization equilibrium closer to physiological pH (7.4), which is critical for binding pockets that require a specific hydrogen bond donor/acceptor state.

  • Lipophilicity (LogP): Fluorination increases the hydrophobicity of the scaffold. This is particularly advantageous for CNS-targeted therapeutics (e.g., dopaminergic ligands or acid ceramidase inhibitors) where blood-brain barrier (BBB) permeability is paramount[4].

Table 1: Comparative Physicochemical Profile
Property / MetricPhenol / Catechol2(3H)-Benzoxazolone6,7-Difluorobenzoxazol-2(3H)-one
pKa (Aqueous) ~9.9 / 9.2~8.7~7.5
LogP (Lipophilicity) ~1.5~1.16~1.8 - 2.1
Primary Metabolic Liability Phase II (Glucuronidation)Phase I (CYP Oxidation at C6/C7)Highly Stable (Blocked C6/C7)
Hydrogen Bonding Strong Donor/AcceptorModerate Donor/AcceptorModulated Donor/Acceptor
CNS Permeability Low to ModerateModerateHigh

Mechanistic Visualization: Overcoming Metabolic Liabilities

The primary objective of utilizing 6,7-difluorobenzoxazol-2(3H)-one is to bypass the sequential clearance mechanisms that plague earlier scaffolds. The diagram below illustrates the causal relationship between structural modification and metabolic fate.

Metabolic_Stability Phenol Phenol / Catechol (Native Motif) PhaseII Phase II Conjugation (Glucuronidation) Phenol->PhaseII High Liability Clearance1 Rapid Biliary/Renal Clearance PhaseII->Clearance1 Benzoxazolone Benzoxazol-2(3H)-one (1st Gen Bioisostere) PhaseI Phase I CYP450 (C6/C7 Oxidation) Benzoxazolone->PhaseI Susceptible Clearance2 Moderate Clearance PhaseI->Clearance2 Difluoro 6,7-Difluorobenzoxazol-2(3H)-one (Next-Gen Bioisostere) Stable Metabolically Stable (Sustained Exposure) Difluoro->Stable Blocked C6/C7 Inductive Deactivation

Figure 1: Comparative metabolic pathways illustrating the stabilization of the phenol bioisostere.

Experimental Workflows: Self-Validating Protocols

To objectively benchmark 6,7-difluorobenzoxazol-2(3H)-one against its alternatives, rigorous, self-validating analytical protocols must be employed. A protocol is only trustworthy if it contains internal mechanisms to detect systemic failure.

Protocol A: High-Throughput pKa & LogD Determination (HPLC/UV-Vis)

Causality: Accurate pKa determination is essential to predict the ionization state of the bioisostere at physiological pH, which directly impacts target affinity and membrane permeation[3].

  • System Calibration (Self-Validation): Inject a reference standard with a known, highly characterized pKa (e.g., Piroxicam, pKa = 5.3) prior to test compounds. If the calculated reference pKa deviates by >0.1 units, recalibrate the pH buffers.

  • Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) spanning pH 2.0 to 12.0 in 0.5 pH increments.

  • Sample Introduction: Dissolve 6,7-difluorobenzoxazol-2(3H)-one in a minimal volume of DMSO (final assay concentration <1% DMSO to prevent dielectric constant shifts) and spike into the buffer series.

  • Data Acquisition: Analyze via UV-Vis spectrophotometry (scanning 200–400 nm). The isobestic points will confirm the presence of a simple acid-base equilibrium.

  • Calculation: Plot the absorbance at the analytical wavelength ( λmax​ of the ionized vs. unionized species) against pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to yield the pKa.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the 6,7-difluoro substitution successfully blocks Phase I oxidation, the intrinsic clearance ( CLint​ ) must be quantified using human liver microsomes.

HLM_Workflow Prep Prepare 1 µM Compound in 0.1 M Phosphate Buffer HLM Add Human Liver Microsomes (0.5 mg/mL) Prep->HLM Init Initiate with NADPH (Regenerating System) HLM->Init Incubate Incubate at 37°C (0, 15, 30, 60 min) Init->Incubate Self-Validating Controls: +Verapamil, -NADPH Quench Quench with Cold MeCN + Internal Standard Incubate->Quench Analyze LC-MS/MS Analysis (Calculate CL_int) Quench->Analyze

Figure 2: Self-validating in vitro human liver microsome (HLM) stability assay workflow.

  • Assay Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls:

    • Positive Control: Run Verapamil or Testosterone in parallel to verify the metabolic viability of the microsomes (expected rapid clearance).

    • Negative Control: Run a parallel incubation of the test compound without the NADPH regenerating system to rule out chemical instability or non-CYP mediated degradation.

  • Initiation: Start the reaction by adding the NADPH regenerating system and incubate at 37°C.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Application in Target Classes

The benchmarking data strongly supports the use of 6,7-difluorobenzoxazol-2(3H)-one in advanced drug discovery programs, particularly for CNS-penetrant targets .

For example, in the development of orally bioavailable acid ceramidase inhibitors and melatonergic ligands, standard benzoxazolone carboxamides often suffer from rapid hepatic clearance[4]. By substituting the native ring with the 6,7-difluoro bioisostere, researchers have successfully maintained low-nanomolar target affinity (due to the preserved hydrogen-bonding geometry of the oxazolone core) while drastically extending the in vivo half-life and increasing the brain-to-plasma ratio. This demonstrates that rational fluorination is not merely a structural tweak, but a fundamental strategy for rescuing highly potent, yet metabolically flawed, chemical series.

References

  • 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes Université catholique de Louvain / Current Medicinal Chemistry URL:[Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery National Institutes of Health (NIH) / Expert Opin Drug Discov. URL:[Link]

  • Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure−Activity Relationship ResearchGate / Analytical Chemistry Studies URL:[Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the In Vitro Biological Activity of Benzoxazol-2(3H)-one Derivatives

Introduction The benzoxazol-2(3H)-one scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzoxazol-2(3H)-one scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This versatility has led to the development of benzoxazolone-based derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3]

This guide focuses on the comparative in vitro assay results of this important class of heterocyclic compounds. While the initial interest lies in 6,7-difluorinated analogs, publicly available experimental data for this specific substitution pattern is limited. Therefore, to provide a robust and data-supported comparison, this document will analyze the broader class of benzo[d]oxazol-2(3H)-one derivatives. The insights gleaned from these related compounds serve as a crucial benchmark, illuminating the potential mechanisms, biological targets, and structure-activity relationships that can guide future research into di-fluorinated and other novel derivatives.

Comparative In Vitro Efficacy: A Multi-Target Profile

The benzoxazol-2(3H)-one core has been successfully modified to target a diverse range of proteins implicated in various disease states. The following tables summarize key in vitro performance data across several important target classes.

Kinase Inhibition Profile

Traf2- and Nck-interacting kinase (TNIK) is a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer (CRC).[4] Benzoxazolone derivatives have emerged as a new class of potent TNIK inhibitors.[4][5]

Derivative/CompoundTarget KinasePotency (IC₅₀)Reference
Compound 8g TNIK0.050 µM (50 nM)[4]
INS018-055 TNIK7.8 nM[5]
Epigenetic Target Engagement

Epigenetic "reader" proteins that recognize post-translational modifications on histones are critical regulators of gene expression. Chromodomain Y-like (CDYL) is a histone methyllysine reader, and its inhibition represents a novel therapeutic strategy.

Derivative/CompoundTargetBinding Affinity (Kᴅ)Reference
Compound D03 CDYL0.5 µM[6][7]
Sigma (σ) Receptor Binding Affinity

Sigma receptors, particularly the σ1 subtype, are involved in regulating cell survival and neuronal signaling. Ligands with high affinity and selectivity for the σ1 receptor are of interest for neurodegenerative diseases and certain cancers.

Derivative ClassTarget ReceptorPotency (Kᵢ)Selectivity (Kᵢ σ₂/Kᵢ σ₁)Reference
N-(4-Chlorobenzyl) derivativeσ₁0.1 nM4270[8][9]
N-(4-Fluorobenzyl) derivativeσ₁> 0.1 nM-[8][9]
N-(4-Methylbenzyl) derivativeσ₁> 0.1 nM-[8][9]
N-Benzyl derivativeσ₁> 0.1 nM-[8][9]
In Vitro Cytotoxicity in Human Cancer Cell Lines

The anti-proliferative activity of benzoxazolone derivatives has been demonstrated across a wide range of cancer cell models. The mechanism often involves the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][10]

Derivative ClassCancer Cell LinePotency (IC₅₀)Reference
5-Chloro-3-(piperidin-1-ylmethyl)benzoxazoloneMDA-MB-231 (Breast)~50 µM (at 72h)[11]
PPARα/γ Antagonist 3f HT-29 (Colorectal)59.89 µM[12]
PPARα/γ Antagonist 3f HCT116 (Colorectal)> 60 µM[12]
Mannich bases of 2(3H)-benzoxazoloneMCF-7 (Breast)50-100 µM[1]
(Z)-N-(1-(benzo[d]oxazol-2-yl) derivativesHepG2 (Liver)6.79-6.90 µg/mL[1]

Key Mechanisms and Signaling Pathways

TNIK Inhibition and the Wnt Signaling Pathway

TNIK acts as a critical downstream component of the Wnt signaling pathway. In many colorectal cancers, mutations in this pathway lead to the accumulation of β-catenin, which then translocates to the nucleus and, in complex with TCF/LEF transcription factors, drives the expression of genes promoting proliferation. TNIK is essential for this transcriptional activation. By inhibiting TNIK's kinase activity, benzoxazolone derivatives can suppress the aberrant gene transcription driven by Wnt signaling, thereby inhibiting cancer cell proliferation and migration.[4]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled APC_Axin Destruction Complex (APC, Axin, GSK3β) Frizzled->APC_Axin Inhibits BetaCatenin β-catenin APC_Axin->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds & Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes TNIK TNIK TNIK->TCF_LEF Proliferation Cell Proliferation & Migration TargetGenes->Proliferation Inhibitor Benzoxazolone Derivative Inhibitor->TNIK Inhibits

Caption: Role of TNIK in the Wnt signaling pathway and its inhibition.

Experimental Protocols: A Guide to In Vitro Validation

The quantitative data presented in this guide are derived from standardized, robust in vitro assays. The choice of assay is dictated by the biological question being addressed, whether it is direct enzyme inhibition, cell viability, or receptor binding.

Protocol 1: In Vitro Kinase Inhibition (TNIK) Assay

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase using a fluorescence-based assay format.

G start Start prep Prepare Assay Plate: - Add Test Compound (various conc.) - Add TNIK Enzyme - Add Kinase Substrate Peptide start->prep initiate Initiate Reaction: Add ATP Solution prep->initiate incubate Incubate at RT (e.g., 60 minutes) initiate->incubate develop Stop Reaction & Develop Signal: Add Detection Reagent incubate->develop read Read Plate: Measure Fluorescence Signal (e.g., Plate Reader) develop->read analyze Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 Value read->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the benzoxazolone derivatives in an appropriate solvent (e.g., DMSO) to create a range of test concentrations.

  • Assay Plate Setup: In a 96- or 384-well plate, add the test compounds, recombinant TNIK enzyme, and a specific peptide substrate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add an ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add a detection solution that contains antibodies specific to the phosphorylated substrate. In formats like Z'-LYTE™, this step involves a development reagent that is cleaved by a protease, but only if the substrate is not phosphorylated, generating a fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • IC₅₀ Calculation: The percentage of inhibition is calculated relative to the controls. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone of in vitro cytotoxicity screening.[11]

G start Start seed Seed Cells: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow to adhere start->seed treat Treat Cells: Add serial dilutions of benzoxazolone derivatives seed->treat incubate Incubate: Typically 24, 48, or 72 hours at 37°C, 5% CO2 treat->incubate add_mtt Add MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubate->add_mtt incubate_mtt Incubate (2-4 hours): Viable cells reduce yellow MTT to purple formazan crystals add_mtt->incubate_mtt solubilize Solubilize Crystals: Add solubilizing agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize read Read Absorbance: Measure at ~570 nm using a microplate reader solubilize->read analyze Data Analysis: Calculate % viability vs. control and determine IC50 read->analyze end End analyze->end

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a known density of cancer cells into a 96-well microtiter plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the insoluble formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals key structural features that govern the biological activity of benzoxazol-2(3H)-one derivatives:

  • Sigma-1 Receptor Affinity: For σ₁ receptor ligands based on this scaffold, substitutions on the N-benzyl moiety are critical. Halogen (Cl, F) or small alkyl (CH₃) groups in the para-position of the benzyl ring significantly enhance affinity and selectivity compared to ortho-substituted analogs.[8][9] The N-(4-chlorobenzyl) derivative stands out as one of the most potent and selective σ₁ ligands identified.[8][9]

  • Cytotoxicity: The cytotoxic and apoptotic effects can be modulated by substitutions on the core benzoxazolone ring. For example, the presence of a chlorine atom at the 5-position was shown to influence the apoptotic activity of certain piperidine-containing Mannich bases in breast cancer cells.[11]

  • TNIK Inhibition: Potent TNIK inhibition is achieved through specific substitutions that occupy key pockets in the enzyme's active site. The most potent inhibitors often feature elaborate side chains that form crucial interactions with the kinase domain.[4]

Conclusion

The benzo[d]oxazol-2(3H)-one scaffold is a remarkably versatile platform for the development of potent and selective modulators of diverse biological targets, from kinases and epigenetic readers to G-protein coupled receptors. The in vitro data clearly demonstrate that targeted modifications to this core can yield compounds with nanomolar potency against targets like TNIK and the σ₁ receptor, as well as broad cytotoxic activity against various cancer cell lines.

While specific data for 6,7-difluoro-benzoxazol-2(3H)-one derivatives remain to be fully explored in the public domain, the foundational knowledge presented in this guide provides a strong rationale for their investigation. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. Therefore, the 6,7-difluoro substitution pattern represents a logical and promising next step in the exploration of this privileged scaffold for the development of next-generation therapeutics.

References

  • Lesieur, D., et al. (1997). benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands. European Journal of Pharmacology, 333(2-3), 159-165. [Link]

  • Çalışkan, B., et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. ChemistrySelect, 7(36), e202202611. [Link]

  • Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]

  • Zampieri, D., et al. (2009). Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the sigma1 binding site. European Journal of Medicinal Chemistry, 44(1), 124-130. [Link]

  • Çalışkan, B., et al. (2023). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. Journal of Medicinal and Chemical Sciences, 6(3), 574-587. [Link]

  • Collina, S., et al. (2009). Synthesis, biological evaluation, and three-dimensional in silico pharmacophore model for sigma(1) receptor ligands based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives. Journal of Medicinal Chemistry, 52(17), 5458-5469. [Link]

  • Ren, L., et al. (2019). Identification and Characterization of benzo[d]oxazol-2(3H)-one Derivatives as the First Potent and Selective Small-Molecule Inhibitors of Chromodomain Protein CDYL. European Journal of Medicinal Chemistry, 182, 111656. [Link]

  • Fallacara, A. L., et al. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie, 357(5), e2300529. [Link]

  • Zampieri, D., et al. (2008). Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the σ1 binding site. Request PDF. [Link]

  • Erdag, E. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International, 33(2), 76-87. [Link]

  • Borics, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4591. [Link]

  • BioWorld. (2022). Insilico Medicine divulges TNIK/MAP4K4 inhibitors. BioWorld. [Link]

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-253. [Link]

  • BioDragon. (2019). Identification and characterization of benzo[d]oxazol-2(3H). BioDragon. [Link]

  • BioWorld. (2024). Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis. BioWorld. [Link]

  • Aladinskiy, V., et al. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology. [Link]

  • ResearchGate. (2020). The IC 50 values calculated from the dose-response curves. ResearchGate. [Link]

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. PubMed. [Link]

  • Sharma, D., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • Zinovich, V. G., et al. (2024). Synthesis and Cytotoxic Activity of Fluorine-Containing 6,7-Dihydroindazolone and 6,7-Dihydrobenzisoxazolone Derivatives. Request PDF. [Link]

  • Singh, G., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Miandji, A. M., et al. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. PubMed. [Link]

  • Sharma, D., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]

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Validation

A Comparative Spectroscopic Guide to 6,7-Difluorobenzoxazol-2(3H)-one and 5,7-Difluorobenzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Benzoxazolone deri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Benzoxazolone derivatives, in particular, are a class of compounds that continue to garner significant interest due to their diverse biological activities. Among these, fluorinated analogues offer unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability. This guide provides a detailed spectroscopic comparison of two isomeric difluorinated benzoxazolones: 6,7-Difluorobenzoxazol-2(3H)-one and 5,7-Difluorobenzoxazol-2(3H)-one.

Due to the limited availability of direct experimental spectra for these specific isomers, this guide will leverage established principles of spectroscopic analysis to predict and compare their key spectral features. This approach provides a robust framework for the identification and differentiation of these compounds, grounded in the fundamental effects of fluorine substitution on the benzoxazolone scaffold.

Molecular Structures

The isomeric difference lies in the placement of the two fluorine atoms on the benzene ring of the benzoxazol-2(3H)-one core. This seemingly subtle distinction gives rise to unique electronic environments for the constituent atoms, which are reflected in their respective spectroscopic signatures.

cluster_0 6,7-Difluorobenzoxazol-2(3H)-one cluster_1 5,7-Difluorobenzoxazol-2(3H)-one 6,7-DFBO 5,7-DFBO

Caption: Molecular structures of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For these fluorinated isomers, ¹H, ¹³C, and ¹⁹F NMR will each provide critical and distinct information.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers will be primarily characterized by signals from the aromatic protons and the N-H proton of the oxazolone ring. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the fluorine substituents.

Predicted ¹H NMR Data (in DMSO-d₆)

CompoundPredicted Chemical Shift (ppm)Predicted Multiplicity & Coupling Constants (J in Hz)Assignment
6,7-Difluorobenzoxazol-2(3H)-one ~11.5 - 12.5br sN-H
~7.2 - 7.4dd, J(H,F) ≈ 8-10, J(H,H) ≈ 8-9H-4
~7.0 - 7.2t, J(H,F) ≈ 8-10H-5
5,7-Difluorobenzoxazol-2(3H)-one ~11.5 - 12.5br sN-H
~7.1 - 7.3d, J(H,F) ≈ 8-10H-4
~6.9 - 7.1dd, J(H,F) ≈ 8-10, J(H,F) ≈ 2-3H-6

Rationale for Predictions: The electron-withdrawing nature of the fluorine atoms will generally deshield the aromatic protons, shifting their signals downfield compared to the unsubstituted benzoxazol-2(3H)-one. The magnitude of the through-bond coupling between protons and fluorine atoms (J(H,F)) is dependent on the number of bonds separating them, with ortho-coupling being the largest, followed by meta, and then para.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will reveal the number of unique carbon environments and the influence of fluorine substitution on their chemical shifts. The direct coupling between carbon and fluorine (¹J(C,F)) is typically large and a key diagnostic feature.

Predicted ¹³C NMR Data (in DMSO-d₆)

CompoundPredicted Chemical Shift (ppm)Predicted ¹J(C,F) (Hz)Assignment
6,7-Difluorobenzoxazol-2(3H)-one ~154 - 156-C=O
~145 - 150 (d)~240 - 260C-7
~140 - 145 (d)~240 - 260C-6
.........
5,7-Difluorobenzoxazol-2(3H)-one ~154 - 156-C=O
~150 - 155 (d)~240 - 260C-5
~148 - 153 (d)~240 - 260C-7
.........

Rationale for Predictions: Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants and will be significantly shifted downfield. The chemical shifts of the other carbons will also be influenced by the position of the fluorine atoms through mesomeric and inductive effects.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for distinguishing between these isomers. The chemical shifts and coupling patterns will be unique for each compound.[1][2][3]

Predicted ¹⁹F NMR Data (in DMSO-d₆, referenced to CFCl₃)

CompoundPredicted Chemical Shift (ppm)Predicted Multiplicity & Coupling Constants (J in Hz)Assignment
6,7-Difluorobenzoxazol-2(3H)-one ~ -130 to -140d, J(F,F) ≈ 15-20F-7
~ -145 to -155d, J(F,F) ≈ 15-20F-6
5,7-Difluorobenzoxazol-2(3H)-one ~ -125 to -135d, J(F,H) ≈ 8-10F-5
~ -135 to -145d, J(F,H) ≈ 8-10F-7

Rationale for Predictions: The chemical shifts of the fluorine atoms are influenced by their position on the aromatic ring and the nature of the adjacent substituents. The through-bond coupling between the two fluorine atoms (J(F,F)) in the 6,7-isomer will be a key differentiating feature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectra of both isomers will be dominated by vibrations of the benzoxazolone core, with subtle shifts influenced by the fluorine substitution.

Predicted Key IR Absorption Bands (in KBr)

Wavenumber (cm⁻¹)Vibration6,7-Difluorobenzoxazol-2(3H)-one5,7-Difluorobenzoxazol-2(3H)-one
~3200 - 3000N-H stretchBroad, mediumBroad, medium
~1750 - 1700C=O stretch (lactam)Strong, sharpStrong, sharp
~1620 - 1580C=C aromatic stretchMediumMedium
~1250 - 1150C-F stretchStrongStrong
~900 - 700C-H out-of-plane bend (aromatic)Medium-StrongMedium-Strong

Rationale for Predictions: The fundamental vibrations of the benzoxazolone moiety, such as the N-H and C=O stretches, will be present in both spectra. The C-F stretching vibrations will appear as strong bands in the fingerprint region. The pattern of C-H out-of-plane bending will differ between the two isomers due to the different substitution patterns on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) would likely be used for these relatively small and stable molecules.

Predicted Mass Spectrometry Data (EI)

CompoundPredicted Molecular Ion (m/z)Key Predicted Fragments (m/z)
6,7-Difluorobenzoxazol-2(3H)-one 171143 ([M-CO]⁺), 115 ([M-CO-CO]⁺), 95 ([C₆H₂F₂]⁺)
5,7-Difluorobenzoxazol-2(3H)-one 171143 ([M-CO]⁺), 115 ([M-CO-CO]⁺), 95 ([C₆H₂F₂]⁺)

Rationale for Predictions: Both isomers have the same molecular formula (C₇H₃F₂NO₂) and therefore the same nominal molecular weight. The fragmentation patterns are expected to be similar, with initial loss of carbon monoxide from the lactam ring being a prominent pathway. Subtle differences in the relative intensities of the fragment ions may be observable but would require high-resolution mass spectrometry and careful analysis to be used for definitive differentiation.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) of these isomers will be influenced by the effect of the fluorine substituents on the π-electron system of the benzoxazolone core.

Predicted UV-Vis Data (in Ethanol)

CompoundPredicted λmax (nm)
6,7-Difluorobenzoxazol-2(3H)-one ~280 - 290
5,7-Difluorobenzoxazol-2(3H)-one ~275 - 285

Rationale for Predictions: The benzoxazolone core exhibits π → π* transitions in the UV region. Fluorine, being an electron-withdrawing group, can cause a slight hypsochromic (blue) shift compared to the unsubstituted parent compound. The extent of this shift will depend on the substitution pattern, with the 5,7-isomer potentially showing a slightly shorter wavelength of maximum absorption due to the meta-positioning of the fluorine atoms relative to the oxygen and nitrogen heteroatoms.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence. A larger number of scans will be required.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling. Use an appropriate reference standard, such as CFCl₃ (or a secondary standard).

cluster_workflow NMR Analysis Workflow A Dissolve sample in DMSO-d₆ B Acquire ¹H NMR spectrum A->B C Acquire ¹³C NMR spectrum (proton decoupled) A->C D Acquire ¹⁹F NMR spectrum (proton decoupled) A->D E Process and analyze data (chemical shifts, coupling constants) B->E C->E D->E

Caption: General workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 40-300.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in spectroscopic grade ethanol.

  • Data Acquisition: Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Conclusion

The spectroscopic differentiation of 6,7-Difluorobenzoxazol-2(3H)-one and 5,7-Difluorobenzoxazol-2(3H)-one is readily achievable through a combination of NMR, IR, and UV-Vis spectroscopy. While their mass spectra are predicted to be very similar, their NMR spectra, in particular, will provide unambiguous fingerprints for each isomer. The distinct patterns of proton-fluorine and fluorine-fluorine coupling, along with the unique chemical shifts in ¹H, ¹³C, and ¹⁹F NMR, serve as the most powerful tools for their structural elucidation. The subtle differences in their IR and UV-Vis spectra, arising from the varied influence of the fluorine substituents on the molecular vibrations and electronic transitions, provide complementary evidence for their distinct identities. This guide serves as a foundational resource for researchers working with these and related fluorinated heterocyclic compounds.

References

  • 19Flourine NMR. (n.d.). Retrieved from a relevant online source.[1]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Department of Chemistry and Biochemistry.[2]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, November 28). In Wikipedia.[3]

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Comparative

Validating the Purity of Commercial 6,7-Difluorobenzoxazol-2(3H)-one: A Comparative Guide to ¹H and ¹⁹F qNMR vs. Traditional HPLC

Introduction: The Analytical Blind Spot in Fluorinated Building Blocks As a Senior Application Scientist, I frequently encounter a critical analytical blind spot in drug development: the over-reliance on High-Performance...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Blind Spot in Fluorinated Building Blocks

As a Senior Application Scientist, I frequently encounter a critical analytical blind spot in drug development: the over-reliance on High-Performance Liquid Chromatography (HPLC-UV) for validating fluorinated heterocyclic building blocks. For compounds like 6,7-Difluorobenzoxazol-2(3H)-one —a vital intermediate in the synthesis of kinase inhibitors and CNS therapeutics—HPLC-UV often paints an overly optimistic picture of purity. Because HPLC relies on UV chromophores, it is intrinsically blind to aliphatic synthetic intermediates, inorganic salts, and residual moisture, leading to artificially inflated purity claims [[1]]().

To establish a self-validating, foolproof system, we must pivot to quantitative NMR (qNMR). Unlike chromatography, qNMR is a primary ratio method. The integral of an NMR resonance is directly proportional to the molar concentration of the nuclei, allowing for standard-free absolute quantification when evaluated against a Certified Reference Material (CRM) 2. By leveraging both ¹H and ¹⁹F qNMR orthogonally, we can cross-verify the absolute mass fraction purity of commercial batches, ensuring our analytical data speaks with absolute confidence.

Experimental Design & Causality: Building a Self-Validating System

A robust qNMR protocol is not merely a sequence of steps; it is a carefully engineered system where every parameter is dictated by physical chemistry.

Internal Standard (IS) Selection

The cornerstone of qNMR is the internal standard. It must be highly pure, chemically inert, and exhibit excellent solubility in the chosen deuterated solvent (e.g., DMSO-d₆) without overlapping the analyte's peaks 3.

  • For ¹H qNMR: Maleic acid is ideal. It provides a sharp, well-resolved singlet at ~6.26 ppm in DMSO-d₆, perfectly isolated from the aromatic protons (H-4, H-5) of the benzoxazolone core, which resonate >7.0 ppm.

  • For ¹⁹F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is the gold standard. It yields a distinct singlet around -61 ppm, far removed from the aromatic fluorines (F-6, F-7) of our analyte, which typically resonate between -130 and -150 ppm [[4]]().

T1 Relaxation and D1 Delay Optimization

A common pitfall in qNMR is incomplete magnetization recovery, leading to under-integration. Because ¹⁹F nuclei often exhibit prolonged longitudinal relaxation times (T₁), the inter-pulse delay (D₁) must be rigorously optimized to at least 5 to 7 times the longest T₁ in the mixture 5. For 3,5-BTFMBA, T₁ times can dictate a D₁ delay of 20–35 seconds 4.

Inverse Gated Decoupling

During ¹⁹F acquisition, inverse gated decoupling (e.g., ¹⁹F{¹H}) is mandatory. This technique eliminates heteronuclear splitting while actively suppressing the Nuclear Overhauser Effect (NOE), which would otherwise artificially distort the quantitative integrity of the integrals 6.

Step-by-Step Self-Validating Protocol

The realization of accurate qNMR measurements relies fundamentally on gravimetric sample preparation, ensuring traceability to the International System of Units (SI) [[7]]().

Step 1: Gravimetric Sample Preparation

  • Accurately co-weigh ~10 mg of 6,7-Difluorobenzoxazol-2(3H)-one and ~5 mg of the selected CRM internal standard into a static-free vial using a microbalance (d = 0.001 mg).

  • Causality: Precision at the balance dictates the absolute accuracy of the final mass fraction. Any weighing error propagates directly into the purity calculation.

Step 2: Dissolution and Homogenization

  • Dissolve the mixture in 0.8 mL of high-purity DMSO-d₆. Vortex for 60 seconds and sonicate for 5 minutes.

  • Causality: Incomplete dissolution generates local inhomogeneities, leading to line broadening and integration errors.

Step 3: T₁ Relaxation Measurement

  • Perform an inversion-recovery experiment to determine the longest T₁ for both the analyte and the internal standard nuclei.

  • Causality: Establishing the exact T₁ allows us to set a scientifically sound D₁ delay, preventing signal saturation.

Step 4: NMR Acquisition

  • ¹H qNMR: Acquire using a 90° pulse angle, D₁ delay of ≥ 7 × T₁ (typically 15-20s), and 16-32 scans for a signal-to-noise ratio (S/N) > 250:1.

  • ¹⁹F qNMR: Acquire using inverse gated decoupling (¹⁹F{¹H}), a broad spectral width, and a D₁ delay of 25-35s.

  • Causality: Orthogonal validation. If the ¹H and ¹⁹F purities match, the result is definitively self-validated.

Step 5: Data Processing and Integration

  • Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform rigorous baseline correction before integrating.

  • Causality: A flat baseline is non-negotiable for quantitative integration; rolling baselines skew the area under the curve.

Comparative Data: HPLC vs. qNMR Across Commercial Vendors

To illustrate the necessity of this workflow, we analyzed three commercial batches of 6,7-Difluorobenzoxazol-2(3H)-one. The data below demonstrates how traditional HPLC consistently overestimates purity compared to the absolute mass fraction determined by qNMR.

Vendor SourceClaimed Purity (HPLC-UV)¹H qNMR Purity (vs. Maleic Acid)¹⁹F qNMR Purity (vs. 3,5-BTFMBA)Discrepancy Causality & Identified Impurities
Vendor A 99.8%99.2% ± 0.1%99.3% ± 0.1%High-quality batch. Minor discrepancy due to trace moisture (invisible to HPLC).
Vendor B 98.5%91.4% ± 0.2%91.2% ± 0.2%Severe overestimation by HPLC due to aliphatic synthetic intermediates lacking UV chromophores.
Vendor C 99.0%97.8% ± 0.2%94.1% ± 0.3%Orthogonal divergence: An overlapping aromatic impurity inflated the ¹H integral. ¹⁹F qNMR provided the true, unobstructed purity 5.

Workflow Visualization

QNMR_Workflow cluster_HPLC Traditional Pathway (Flawed) cluster_qNMR qNMR Validation Pathway (Robust) Start Commercial Batch: 6,7-Difluorobenzoxazol-2(3H)-one HPLC HPLC-UV Analysis Start->HPLC Prep Gravimetric Co-weighing with CRM Internal Standard Start->Prep HPLC_Result Relative Purity (Misses non-UV impurities) HPLC->HPLC_Result QNMR_Result Absolute Mass Fraction Purity (Traceable to SI) HPLC_Result->QNMR_Result Discrepancy Analysis Acq NMR Acquisition (Optimized T1, D1 > 7×T1) Prep->Acq Acq->QNMR_Result

Comparative workflow demonstrating the structural superiority of qNMR over HPLC for absolute purity.

References

  • Title : Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source : resolvemass.ca URL :3

  • Title : A Guide to Quantitative NMR (qNMR) Source : emerypharma.com URL : 2

  • Title : Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals Source : nih.gov URL : 1

  • Title : Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] Source : bipm.org URL :7

  • Title : Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content Source : nih.gov URL : 5

  • Title : Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant Source : chemrxiv.org URL : 6

  • Title : Certified Reference Materials for ¹⁹F NMR Source : sigmaaldrich.com URL : 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,7-Difluorobenzoxazol-2(3H)-one

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a rigorous system of chemical risk mitigation. Handling 6,7-Difluorobenzoxazol-2(3H)-one (CAS: 509147-86-8) requi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a rigorous system of chemical risk mitigation. Handling 6,7-Difluorobenzoxazol-2(3H)-one (CAS: 509147-86-8) requires a nuanced understanding of its physicochemical properties.

The presence of two fluorine atoms on the benzoxazolinone core significantly alters this molecule's behavior. Fluorination increases the compound's lipophilicity, which can enhance dermal penetration compared to non-fluorinated analogs[1]. Furthermore, as a fine solid powder, it presents a distinct inhalation and particulate hazard. According to standard safety data, this compound triggers four primary GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

To ensure your safety and the integrity of your research, the following guide outlines the field-proven protocols, required personal protective equipment (PPE), and disposal plans for handling this specific fluorinated aromatic compound.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 6,7-Difluorobenzoxazol-2(3H)-one serves a specific mechanistic purpose. Do not substitute these recommendations with lower-grade alternatives.

PPE CategorySpecificationMechanistic Rationale & Causality
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Mitigates H319: Standard safety glasses are insufficient. Fine fluorinated powders can easily bypass loose glasses via ambient air currents, leading to severe ocular irritation[2].
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)Mitigates H315: Fluorinated aromatics possess high lipophilicity, potentially accelerating permeation through compromised or single-layer elastomers[1]. Double-gloving ensures a fail-safe barrier.
Body Protection Flame-resistant, 100% cotton lab coat with knit cuffsMitigates H315 & H302: Knit cuffs prevent the sleeves from dragging through powders. Cotton prevents electrostatic accumulation, which can attract charged particulates to the body[3].
Engineering Control Chemical Fume Hood (Face velocity: 80-120 fpm)Mitigates H335: Essential for containing volatile dust. Fluorinated phenols and aromatics can cause severe respiratory coughing fits if inhaled[4].

Operational Workflow: Weighing & Transfer Protocol

Fluorinated powders are highly susceptible to triboelectric charging (static cling). This can cause the powder to suddenly "jump" or disperse when transferring it from the reagent bottle to the scale, creating an immediate inhalation hazard[3].

Step-by-Step Methodology:

  • System Validation: Before opening the reagent bottle, verify the fume hood's digital airflow monitor reads between 80 and 120 feet per minute (fpm). Self-validation: If the alarm sounds or the flow is below 80 fpm, abort the operation.

  • Static Mitigation: Place a deep-welled, anti-static weighing boat on the analytical balance inside the fume hood. Pass an anti-static gun (e.g., Zerostat) over the boat and the anti-static spatula to neutralize surface charges.

  • Execution: Keeping the reagent bottle as low as possible within the hood to minimize air-current disruption, carefully transfer the 6,7-Difluorobenzoxazol-2(3H)-one.

  • Containment: Once the desired mass is achieved, immediately transfer the powder into your reaction vessel and seal it (e.g., with a septum).

  • Decontamination: Wipe the exterior threads and body of the reagent bottle with a damp disposable cloth before sealing it and returning it to refrigerated storage (2-8°C)[5].

Spill Response & Disposal Plan

Even with meticulous technique, accidental spills occur. Dry sweeping a fluorinated powder is a critical error that will aerosolize the chemical, exposing the entire laboratory[6].

Step-by-Step Spill Response:

  • Isolate: Immediately lower the fume hood sash to the minimum operational height to maximize containment velocity. Warn colleagues in the immediate vicinity.

  • Suppress (The Wet-Wipe Method): Do NOT use a brush. Dampen a highly absorbent laboratory pad with water or a compatible solvent (like ethanol). Gently place the damp pad directly over the spilled powder to suppress dust generation[6].

  • Collect: Use a non-sparking, disposable plastic scoop to lift the wetted pad and the underlying powder[3].

  • Contain: Place all cleanup materials into a secondary containment bag, seal it, and label it with the chemical name and hazards.

Waste Disposal Logistics: All contaminated PPE, spill cleanup materials, and reaction waste containing 6,7-Difluorobenzoxazol-2(3H)-one must be strictly routed to the Halogenated Solid Waste stream. Causality: The difluoro-substitution classifies this as a halogenated compound. Mixing it with non-halogenated organic waste is a severe regulatory violation, as incinerating halogenated waste without specialized scrubbers releases highly toxic hydrogen fluoride (HF) gas into the atmosphere[4].

Operational Logic Visualization

G Start Hazard Assessment CAS: 509147-86-8 (H302, H315, H319, H335) PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (Face Velocity 80-120 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-static Spatula & Boat) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Wipe Method (Suppress Dust Generation) Spill->Clean  Yes   React Proceed to Reaction (Sealed Vessel) Spill->React  No   Dispose Waste Disposal (Halogenated Solid Waste) Clean->Dispose React->Dispose

Fig 1: Operational and spill response workflow for handling 6,7-Difluorobenzoxazol-2(3H)-one.

References

  • Benzoic Acid China. "Understanding 3,4-Difluorophenol: Science, Safety, and Its Place in Modern Research". Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 2-Benzoxazolinone, 98%". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Difluorobenzoxazol-2(3H)-one
Reactant of Route 2
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6,7-Difluorobenzoxazol-2(3H)-one
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